Hydrocinnamic-D9 acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetradeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i1D,2D,3D,4D,5D,6D2,7D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIGOLPHOKFCH-NVLGFDPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C(=O)O)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Hydrocinnamic-D9 Acid for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and application of Hydrocinnamic-D9 acid, a crucial tool in modern analytical and biomedical research. Deuterated internal standards are considered the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision. This document outlines a robust methodology for the preparation of this compound and its use as an internal standard in pharmacokinetic studies.
Introduction to Deuterated Hydrocinnamic Acid
Hydrocinnamic acid (3-phenylpropanoic acid) and its derivatives are of significant interest in various research fields due to their biological activities. The deuterated isotopologue, this compound, in which nine hydrogen atoms have been replaced by deuterium (B1214612), is an invaluable internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses. Its chemical behavior is nearly identical to its non-deuterated counterpart, yet it is distinguishable by its higher mass. This property allows for the accurate quantification of hydrocinnamic acid in complex biological matrices by correcting for variations in sample preparation and instrument response.
Synthesis of this compound
The synthesis of this compound can be achieved through the catalytic deuteration of cinnamic acid. A highly efficient method involves a one-pot tandem hydrogenation and hydrogen-deuterium (H/D) exchange reaction.
Reaction Principle
This method utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C) or an atomically dispersed rhodium catalyst, in the presence of deuterium gas (D₂) or a deuterium source like deuterium oxide (D₂O). The catalyst facilitates both the reduction of the carbon-carbon double bond of cinnamic acid and the exchange of benzylic and aliphatic protons with deuterium atoms, leading to a high degree of deuteration.
Experimental Protocol: Catalytic Deuteration of Cinnamic Acid
Materials:
-
Cinnamic acid
-
10% Palladium on carbon (Pd/C)
-
Deuterium gas (D₂) or Deuterium oxide (D₂O)
-
Ethyl acetate (B1210297) (anhydrous)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Standard laboratory glassware
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Preparation: In a high-pressure reactor vessel, dissolve cinnamic acid (1.0 g, 6.75 mmol) in anhydrous ethyl acetate (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10% w/w) to the solution.
-
Deuteration: Seal the reactor and purge it several times with nitrogen gas, followed by purging with deuterium gas. Pressurize the reactor with deuterium gas to 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots.
-
Work-up: After the reaction is complete, carefully vent the deuterium gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethyl acetate (2 x 20 mL).
-
Extraction: Combine the filtrates and wash with 1 M HCl (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
Purification of this compound
Purification of the synthesized this compound is crucial to ensure its suitability as an internal standard. Recrystallization is an effective method for obtaining high-purity material.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and stirring.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to facilitate further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉HD₉O₂ |
| Molecular Weight | 159.23 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 47-49 °C[1] |
| Boiling Point | 280 °C (for unlabeled)[1] |
| Isotopic Purity | ≥98 atom % D[1] |
Spectroscopic Data (Expected)
The following table summarizes the expected spectroscopic data for this compound, with comparisons to its unlabeled counterpart where relevant.
| Analysis | Unlabeled Hydrocinnamic Acid | Expected for this compound |
| ¹H NMR (CDCl₃, δ) | ~7.3 (m, 5H, Ar-H), 2.9 (t, 2H, -CH₂-Ar), 2.6 (t, 2H, -CH₂-COOH) | A singlet for the carboxylic acid proton (if not exchanged with D₂O), absence of aromatic and aliphatic proton signals. |
| ¹³C NMR (CDCl₃, δ) | ~179 (C=O), 140 (Ar-C), 128 (Ar-CH), 126 (Ar-CH), 36 (-CH₂-), 31 (-CH₂-) | Similar chemical shifts to the unlabeled compound, but signals for deuterated carbons will be triplets (due to C-D coupling) and have lower intensity. |
| Mass Spec (EI) | m/z 150 (M⁺), 104, 91 (base peak) | m/z 159 (M⁺), with a different fragmentation pattern reflecting the deuteration. |
Application in Pharmacokinetic Studies
This compound is an ideal internal standard for quantifying hydrocinnamic acid and its metabolites in biological samples during pharmacokinetic studies.[2][3]
Signaling Pathway Context
While hydrocinnamic acid is known for its roles in plant signaling and as a microbial metabolite, its relevance in mammalian systems is an area of active research. As a metabolite of dietary polyphenols, it and its hydroxylated derivatives can interact with various cellular signaling pathways, including those involved in inflammation and oxidative stress. Accurate quantification using a deuterated standard is critical for elucidating these roles in preclinical and clinical studies.
Metabolic fate of dietary polyphenols and potential cellular effects.
Experimental Workflow: LC-MS/MS Quantification
The following workflow outlines the use of this compound as an internal standard for the quantification of hydrocinnamic acid in plasma samples.[2][3]
Workflow for plasma sample analysis using a deuterated internal standard.
Conclusion
The synthesis and purification of this compound provide researchers with a high-quality internal standard essential for accurate and precise quantitative bioanalysis. The methodologies outlined in this guide offer a robust framework for its preparation and application in pharmacokinetic and metabolic studies. The use of such well-characterized deuterated standards is fundamental to generating reliable data in drug development and other areas of scientific research.
References
A Technical Guide to Isotopic Purity Assessment of Hydrocinnamic-D9 Acid Using Mass Spectrometry
Introduction
Deuterium-labeled compounds, such as Hydrocinnamic-D9 acid, are indispensable tools in pharmaceutical research, particularly in metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry assays. The strategic replacement of hydrogen with deuterium (B1214612) atoms can alter metabolic pathways, reduce toxicity, and enhance the efficacy of drugs.[1] The precise isotopic purity of these compounds is a critical quality attribute, as it directly impacts the accuracy and reliability of experimental results. Mass spectrometry (MS) stands as the definitive technique for determining isotopic purity due to its high sensitivity, speed, and ability to resolve molecules based on minute mass differences.[2][3][4]
This technical guide provides an in-depth methodology for assessing the isotopic purity of this compound. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds and require a robust analytical framework for their quality control.
Core Concepts: Enrichment vs. Purity
Before proceeding to the experimental protocol, it is crucial to distinguish between two key terms:
-
Isotopic Enrichment: This refers to the percentage of deuterium present at a specific labeled position within a molecule. For a starting material with 99.5% D enrichment, there is a 99.5% probability of finding a deuterium atom at any given labeled site.[5]
-
Isotopic Purity (or Species Abundance): This refers to the percentage of the total molecular population that has the desired, complete isotopic composition.[5] For this compound, this is the percentage of molecules that contain exactly nine deuterium atoms.
Due to the statistical nature of chemical synthesis, a batch of a D9 compound will inevitably contain a distribution of other isotopologues (e.g., D8, D7, D6), which are molecules that are chemically identical but differ in their isotopic composition.[5] High-resolution mass spectrometry (HRMS) is the preferred method to separate and quantify the relative abundance of each of these species.[2][5]
Overall Experimental Workflow
The assessment of isotopic purity follows a systematic workflow from sample preparation to final data analysis. The process is designed to ensure accuracy and reproducibility by analyzing both the deuterated compound and its natural abundance (unlabeled) analog.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
Determining the Isotopic Enrichment of Hydrocinnamic-D9 Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic enrichment of Hydrocinnamic-D9 acid. The accurate assessment of isotopic purity is critical for applications in metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry. This document outlines the core analytical techniques, presents detailed experimental protocols, and summarizes key quantitative data.
Introduction to Isotopic Enrichment Analysis
Isotopic enrichment refers to the percentage of a specific isotope at a particular atomic position within a molecule, expressed as an atom percentage. For this compound (C₆D₅CD₂CD₂COOH), the goal is to quantify the percentage of deuterium (B1214612) (D or ²H) at the nine labeled positions. The primary analytical techniques for this determination are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques often provides the most comprehensive characterization of a deuterated compound's isotopic distribution and structural integrity.
Analytical Methodologies
The two principal methods for determining the isotopic enrichment of deuterated compounds are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
2.1. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of ions. For a deuterated compound like this compound, the mass spectrum will show a distribution of isotopologues (molecules that differ only in their isotopic composition). The relative intensities of these isotopic peaks are used to calculate the isotopic enrichment.[1] High-resolution mass spectrometry (HRMS) is particularly well-suited for this analysis as it can resolve isotopic peaks with high accuracy.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another essential tool for isotopic enrichment analysis. It can provide site-specific information about the location and extent of deuteration. Several NMR-based methods can be employed:
-
¹H NMR: In a highly deuterated compound, the residual proton signals are quantified relative to an internal standard to determine the amount of non-deuterated species.
-
²H NMR: This technique directly observes the deuterium nuclei, providing a spectrum where the signal intensity is proportional to the number of deuterium atoms. This is particularly useful for highly enriched compounds.
-
¹³C NMR: Deuterium substitution causes a characteristic upfield shift in the ¹³C NMR spectrum. By decoupling both ¹H and ²H, it is possible to resolve the ¹³C signals of different isotopologues and quantify the degree of deuteration at specific sites.
A combination of ¹H and ²H NMR can provide a very accurate determination of isotopic abundance for both partially and fully labeled compounds.[2]
Quantitative Data Summary
The isotopic purity of commercially available this compound is typically high, as specified by the manufacturers. The data below is a summary from various suppliers.
| Supplier | Product Number | Stated Isotopic Purity (atom % D) | Chemical Purity |
| Sigma-Aldrich | 615722 | 98 | Not specified |
| CDN Isotopes | D-5666 | 99 | Not specified |
| LGC Standards | CDN-D-5666 | 99 | min 98% |
| Toronto Research Chemicals (TRC) | H714601 | Not specified | Not specified |
Note: This data is based on publicly available information from supplier websites and may vary by batch. It is always recommended to consult the certificate of analysis for specific lot information.
Experimental Protocols
The following are detailed protocols for determining the isotopic enrichment of this compound using mass spectrometry and NMR spectroscopy.
4.1. Mass Spectrometry Protocol for Isotopic Enrichment
This protocol outlines a general procedure using High-Resolution Mass Spectrometry.
4.1.1. Sample Preparation
-
Unlabeled Standard Preparation: Prepare a stock solution of unlabeled Hydrocinnamic acid in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity checks.
-
Labeled Sample Preparation: Accurately weigh and dissolve this compound in the same solvent to a concentration of approximately 100 µg/mL.
4.1.2. Instrumentation and Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is recommended.
-
Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.
-
Scan Mode: Full scan mode over a mass range that includes the molecular ions of both the unlabeled (m/z ~150) and labeled (m/z ~159) compounds.
-
Resolution: Set to a high resolution (e.g., >30,000) to accurately measure the isotopic distribution.
-
4.1.3. Data Analysis
-
Extract Ion Chromatograms (EICs): Obtain EICs for the [M-H]⁻ ions of both the unlabeled and all expected isotopologues of the D9-labeled compound.
-
Mass Spectra Integration: Integrate the peak areas of the isotopic cluster in the mass spectrum of the labeled compound.
-
Correction for Natural Isotope Abundance: Correct the measured isotopic distribution for the natural abundance of ¹³C.
-
Calculation of Isotopic Enrichment: The isotopic enrichment is calculated from the relative intensities of the mass spectral peaks of the labeled and unlabeled isotopologues. The percentage of isotopic enrichment can be calculated using the following formula:
% Isotopic Enrichment = (Sum of intensities of deuterated isotopologues) / (Sum of intensities of all isotopologues) * 100
4.2. NMR Spectroscopy Protocol for Isotopic Enrichment
This protocol describes a method combining ¹H and ²H NMR.
4.2.1. Sample Preparation
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with the analyte.
-
Internal Standard: For quantitative ¹H NMR, a certified internal standard with a known concentration and a signal in a clean region of the spectrum should be added.
4.2.2. Instrumentation and Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the residual proton signals corresponding to the aromatic and aliphatic protons of Hydrocinnamic acid.
-
Compare the integral of the residual proton signals to the integral of the internal standard to quantify the amount of non-deuterated species.
-
-
²H NMR Analysis:
-
Switch the probe to the deuterium channel.
-
Acquire a ²H NMR spectrum. The chemical shifts in the ²H spectrum will be very similar to the ¹H spectrum.
-
Integrate the signals corresponding to the deuterons at the aromatic and aliphatic positions. The relative integrals can confirm the distribution of deuterium.
-
4.2.3. Data Analysis
-
From ¹H NMR: Calculate the percentage of non-deuterated material based on the quantification against the internal standard.
-
From ²H NMR: The relative integrals of the deuterium signals can be used to confirm the labeling pattern.
-
Combined Analysis: The combination of ¹H and ²H NMR data provides a comprehensive picture of the isotopic enrichment and distribution.
Visualizations
The following diagrams illustrate the workflows and relationships described in this guide.
Caption: General experimental workflow for determining the isotopic enrichment of this compound.
Caption: Logical flow of data analysis in the mass spectrometry-based determination of isotopic enrichment.
References
Navigating the Isotopic Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Hydrocinnamic-D9 Acid
For researchers, scientists, and drug development professionals, understanding the analytical characteristics of isotopically labeled compounds is paramount for their effective use in metabolic studies, pharmacokinetic assessments, and as internal standards. This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of Hydrocinnamic-D9 acid, a deuterated analog of hydrocinnamic acid. Due to the scarcity of publicly available experimental spectra for the D9 variant, this guide presents the detailed spectral data of unlabeled hydrocinnamic acid as a foundational reference and elucidates the anticipated spectral modifications resulting from isotopic labeling.
¹H and ¹³C NMR Spectral Data of Hydrocinnamic Acid (Unlabeled)
The following tables summarize the proton and carbon-13 NMR spectral data for standard, non-deuterated hydrocinnamic acid. This information serves as a crucial baseline for interpreting the spectra of its deuterated counterpart. The data is presented for a sample dissolved in a common NMR solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 1: ¹H NMR Spectral Data of Hydrocinnamic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| 7.35 - 7.20 | Multiplet | 5H | Aromatic (C₆H₅) |
| 2.95 | Triplet | 2H | -CH₂-Ar |
| 2.68 | Triplet | 2H | -CH₂-COOH |
Table 2: ¹³C NMR Spectral Data of Hydrocinnamic Acid
| Chemical Shift (δ) ppm | Assignment |
| ~179 | -COOH |
| ~140 | Aromatic (C-ipso) |
| ~128.7 | Aromatic (C-ortho/meta) |
| ~126.5 | Aromatic (C-para) |
| ~36 | -CH₂-Ar |
| ~31 | -CH₂-COOH |
Predicted ¹H and ¹³C NMR Spectral Data of this compound
The structure of this compound is C₆D₅CD₂CD₂COOH. The deuteration at nine positions will lead to significant and predictable changes in both the ¹H and ¹³C NMR spectra compared to the unlabeled compound.
¹H NMR Spectrum:
In a fully deuterated this compound (99 atom % D), the ¹H NMR spectrum will be dramatically simplified. The multiplet corresponding to the five aromatic protons and the two triplets for the aliphatic protons will be absent. The only observable signal will be a broad singlet for the carboxylic acid proton (-COOH), provided the sample is analyzed in a non-deuterated solvent or if this proton does not exchange with deuterium (B1214612) from the solvent.
¹³C NMR Spectrum:
The ¹³C NMR spectrum of this compound will still show signals for all carbon atoms, but their appearance will be altered due to coupling with deuterium (a spin-1 nucleus).
-
Aromatic Carbons (C₆D₅): The signals for the deuterated aromatic carbons will appear as multiplets due to one-bond and multi-bond C-D coupling. The typical singlet appearance in a proton-decoupled spectrum will be replaced by more complex patterns.
-
Aliphatic Carbons (-CD₂-CD₂-): The signals for the two aliphatic carbons will also exhibit splitting due to one-bond C-D coupling, resulting in multiplets.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon signal should remain a singlet, as it is not directly attached to a deuterium atom.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra of this compound is essential for accurate characterization.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 16-64 (signal averaging to improve signal-to-noise).
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: -2 to 14 ppm.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the observed signals.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay (d1): 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Processing:
-
Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a deuterated compound like this compound.
Caption: Workflow for NMR analysis of this compound.
This comprehensive guide provides the necessary foundational knowledge for the NMR analysis of this compound. By understanding the spectral characteristics of the unlabeled parent compound and the predictable effects of deuteration, researchers can confidently identify and characterize this important isotopically labeled molecule in their studies.
The Analytical Gold Standard: A Technical Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of Hydrocinnamic-D9 Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for the quantitative analysis of Hydrocinnamic-D9 acid using high-resolution mass spectrometry (HRMS). This compound, a deuterated analog of hydrocinnamic acid, serves as an invaluable internal standard in a multitude of research and drug development applications due to its chemical similarity and mass differentiation from its endogenous counterpart. This guide will detail experimental protocols, data presentation, and the fundamental workflows involved in its analysis.
Core Principles: The Role of Deuterated Internal Standards
In quantitative mass spectrometry, particularly within complex biological matrices, analytical variability can arise from sample preparation, matrix effects, and instrument fluctuations.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these issues.[1] By introducing a known quantity of the deuterated standard early in the sample preparation process, it experiences the same analytical variations as the non-deuterated analyte.[1][2] Because the internal standard is chemically identical but mass-shifted, the ratio of the analyte to the internal standard remains constant, leading to highly accurate and precise quantification.[1]
Key considerations for using deuterated internal standards include:
-
Isotopic Purity: The isotopic enrichment of the deuterated standard should be high (ideally ≥98%) to prevent interference from any unlabeled analyte present in the standard.[1]
-
Deuterium (B1214612) Labeling Position: Deuterium atoms should be located on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent.[1][3]
-
Co-elution: For optimal correction of matrix effects, the deuterated standard should ideally co-elute with the analyte.[1][4]
Predicted HRMS Data for this compound
The following table summarizes the predicted high-resolution mass spectrometry data for this compound. The exact mass of the non-deuterated hydrocinnamic acid is 150.0681 g/mol . With the substitution of 9 hydrogen atoms (1.0078 u) with 9 deuterium atoms (2.0141 u), the monoisotopic mass of this compound is expected to be approximately 159.1248 g/mol . The predicted m/z values for the precursor and major product ions in both positive and negative ion modes are presented below.
| Parameter | Value (Positive Ion Mode) | Value (Negative Ion Mode) | Notes |
| Formula | C₉H₁D₉O₂ | C₉H₁D₉O₂ | |
| Monoisotopic Mass | 159.1248 | 159.1248 | |
| Precursor Ion | [M+H]⁺ | [M-H]⁻ | Protonated molecule |
| Predicted m/z of Precursor Ion | 160.1321 | 158.1175 | |
| Predicted Major Product Ion 1 | 114.1315 | 113.1237 | Loss of COOH and H (decarboxylation and rearrangement) |
| Predicted Major Product Ion 2 | 91.0548 | - | Loss of C₂H₂D₂O₂ |
Experimental Protocols
A robust and reliable LC-HRMS method is crucial for the accurate quantification of this compound. The following protocols provide a general framework that can be adapted and optimized for specific instrumentation and matrices.
Sample Preparation: Protein Precipitation for Biological Fluids
This protocol is a common method for extracting small molecules from biological fluids like plasma or serum.[1][2]
-
Aliquoting: In a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution to 100 µL of the sample (calibrator, quality control, or unknown).
-
Vortexing: Briefly vortex the mixture.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to the tube.
-
Vortexing: Vortex the tube vigorously for 30 seconds to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-HRMS analysis.
Liquid Chromatography (LC) Method
The following is a typical reversed-phase LC method for the separation of hydrocinnamic acid and its deuterated internal standard.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
High-Resolution Mass Spectrometry (HRMS) Method
The following parameters are a starting point for HRMS analysis on a Q-Exactive series or similar instrument.
| Parameter | Value |
| Ionization Mode | ESI Positive and/or Negative |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow Rate | 35 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Capillary Temperature | 320 °C |
| Full Scan Resolution | 70,000 |
| Full Scan Range (m/z) | 50 - 250 |
| dd-MS² Resolution | 17,500 |
| Collision Energy (HCD) | Stepped 15, 30, 45 eV |
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the behavior of this compound in the mass spectrometer, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound.
Caption: Predicted fragmentation of protonated this compound.
Conclusion
The use of this compound as an internal standard in conjunction with high-resolution mass spectrometry provides a robust and reliable method for quantitative analysis in complex matrices. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods. The high accuracy and precision afforded by this approach are essential for generating high-quality data in regulated and research environments.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Hydrocinnamic-D9 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Hydrocinnamic-D9 acid, a deuterated form of hydrocinnamic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. The information presented herein is curated from scientific literature and technical data sheets, with a focus on providing practical and actionable information.
Core Chemical Properties
This compound (3-Phenylpropionic-d9 acid) is a stable, isotopically labeled version of hydrocinnamic acid where nine hydrogen atoms have been replaced with deuterium. This labeling provides a valuable tool for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, with comparative data for its non-deuterated counterpart, hydrocinnamic acid.
| Property | This compound | Hydrocinnamic Acid |
| Molecular Formula | C₉HD₉O₂ | C₉H₁₀O₂ |
| Molecular Weight | 159.23 g/mol [1] | 150.17 g/mol |
| Appearance | Solid[1] | White crystalline solid[2] |
| Melting Point | 47-49 °C[1] | 45-48 °C |
| Boiling Point | 280 °C[1] | 280 °C |
| pKa | Not specified, expected to be similar to Hydrocinnamic Acid | 4.66 (in H₂O)[2] |
Solubility Profile
The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. While specific quantitative solubility data for this compound is not extensively published, the solubility of hydrocinnamic acid provides a strong indication of its expected behavior.
| Solvent | Solubility of Hydrocinnamic Acid | Expected Solubility of this compound |
| Water | 5.9 g/L[2]; 10 mg/mL (sonication recommended)[3] | Slightly soluble |
| Ethanol | Soluble, 50 mg/mL | Soluble |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (sonication recommended)[3] | Soluble |
| Methanol | Soluble | Soluble |
| Acetonitrile | Soluble | Soluble |
Stability and Storage
Proper storage and handling are paramount to maintaining the integrity and purity of this compound.
Recommended Storage: It is advised to store this compound at room temperature in a dry, well-ventilated area, away from moisture.[3] For long-term storage, especially in solution, temperatures of -20°C (for up to 3 years as a powder) or -80°C (for up to 1 year in solvent) are recommended to prevent degradation.[3] The container should be kept tightly closed.
Chemical Stability: this compound is a stable compound under recommended storage conditions.[3] However, like its non-deuterated counterpart, it can be susceptible to degradation under harsh conditions.
Experimental Protocols
The following sections outline detailed methodologies for the analysis and stability testing of this compound.
Quantitative Analysis by UPLC-MS/MS
This method is suitable for the sensitive and specific quantification of this compound in various matrices.
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Column: ACQUITY BEH C18 (100 mm × 2.1 mm, 1.8 μm)[1]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water[1]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[1]
-
Flow Rate: 0.35 mL/min[1]
-
Column Temperature: 40 °C[1]
-
Injection Volume: 5 µL
-
Gradient Elution:
-
Start with 5% B, hold for 1 min
-
Linear gradient to 100% B over 23 min
-
Hold at 100% B for 4 min
-
Return to initial conditions at 28.5 min and re-equilibrate for 2.5 min[1]
-
Mass Spectrometry Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV[1]
-
Source Temperature: 320 °C[1]
-
Desolvation Temperature: 350 °C[1]
-
Cone Gas Flow: 45 L/h (arbitrary units)[1]
-
Desolvation Gas Flow: 10 L/h (arbitrary units)[1]
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its non-deuterated internal standard.
Stability-Indicating HPLC-UV Method
This protocol is designed to separate the parent this compound from its potential degradation products, thus indicating its stability.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
-
Column: X-Bridge C18 (150 mm × 4.6 mm, 5 µm)[4]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Acetic acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30 °C
-
Detection Wavelength: 279 nm and 320 nm[6]
-
Injection Volume: 20 µL
-
Isocratic Elution: 40:60 (v/v) Mobile Phase A:Mobile Phase B[5]
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 1 M HCl and heat at 60 °C for 1 hour.[4] Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 5 M NaOH and heat at 60 °C for 1 hour.[4] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 30% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
Analysis: Analyze the stressed samples using the stability-indicating HPLC-UV method described in section 3.2. The peak purity of the parent compound should be assessed using a DAD to ensure no co-eluting degradants.
Visualizations
The following diagrams illustrate key concepts related to the experimental workflows and biological context of hydrocinnamic acid.
Caption: Workflow for a forced degradation study of this compound.
Caption: Antioxidant mechanism of hydroxycinnamic acids against ROS.
Caption: Simplified overview of the Shikimic Acid Pathway leading to hydroxycinnamic acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 3. Hydrocinnamic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Solubility Profile of Hydrocinnamic-D9 Acid in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Hydrocinnamic-D9 acid, a deuterated form of hydrocinnamic acid. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in pharmacokinetic studies and as a building block in medicinal chemistry. Due to the limited availability of direct solubility data for the deuterated analog, this guide leverages data from its non-deuterated counterpart, hydrocinnamic acid, as a reliable proxy. Isotopic labeling with deuterium (B1214612) is not expected to significantly alter the fundamental solubility properties in common laboratory solvents.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. Hydrocinnamic acid, and by extension this compound, is a monocarboxylic acid with a phenyl group, giving it both polar (the carboxylic acid group) and non-polar (the phenyl ring and alkyl chain) characteristics. This amphiphilic nature dictates its solubility across a range of solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for hydrocinnamic acid in several common laboratory solvents. These values provide a strong indication of the expected solubility for this compound.
| Solvent | Chemical Formula | Type | Solubility of Hydrocinnamic Acid | Citation |
| Water | H₂O | Polar Protic | 10 mg/mL (Sonication recommended) | [1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 100 mg/mL (Sonication recommended); 30 mg/mL | [1][2] |
| Ethanol | C₂H₅OH | Polar Protic | 50 mg/mL (clear, colorless to faintly yellow) | [3] |
| Methanol | CH₃OH | Polar Protic | 50 mg/mL (clear to slightly hazy, light yellow to yellow) | [3] |
| Glacial Acetic Acid | CH₃COOH | Polar Protic | Soluble | [4] |
| Benzene | C₆H₆ | Non-polar | Soluble | [4] |
| Ether (Diethyl Ether) | (C₂H₅)₂O | Non-polar | Soluble | [4] |
| Chloroform | CHCl₃ | Non-polar | Soluble | [4] |
| Petroleum Ether | Mixture | Non-polar | Soluble | [4] |
| Carbon Disulfide | CS₂ | Non-polar | Soluble | [4] |
Note: The physical properties of this compound are very similar to its non-deuterated form, with a melting point of 47-49 °C and a boiling point of 280 °C.[5]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the isothermal shake-flask method.[6]
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be more than what is expected to dissolve.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The solution should appear as a slurry with undissolved solid remaining.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the determined concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound.
Caption: Workflow for Solubility Assessment of this compound.
Signaling Pathways and Experimental Workflows
While Hydrocinnamic acid itself is a metabolite and not typically associated with specific signaling pathways in the same way a drug molecule might be, its biological activity is an area of research. For instance, it is known to be an inter-root compound with growth-regulating activity.[1] Should research uncover specific signaling pathway interactions, a similar diagrammatic approach could be used to visualize those relationships.
The experimental workflow for solubility determination is detailed in the protocol section and visually represented in the logical workflow diagram above.
This guide provides a comprehensive starting point for researchers working with this compound. The provided data and protocols will aid in the effective design and execution of experiments, ensuring the appropriate handling and application of this valuable research compound.
References
- 1. Hydrocinnamic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 氢化肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Hydrocinnamic acid, 99% | Fisher Scientific [fishersci.ca]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. files.core.ac.uk [files.core.ac.uk]
A Technical Guide to the Application of High-Purity Hydrocinnamic-D9 Acid for Researchers and Drug Development Professionals
Introduction: In the precise and demanding fields of pharmaceutical research and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative bioanalysis. Hydrocinnamic-D9 acid, a deuterated analog of hydrocinnamic acid, serves as an exemplary internal standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic studies. Its near-identical physicochemical properties to its non-labeled counterpart ensure that it effectively compensates for variability during sample processing and analysis, leading to superior accuracy and precision. This technical guide provides an in-depth overview of commercially available sources of high-purity this compound, detailed experimental protocols for its use, and a logical workflow for its application in pharmacokinetic analysis.
Commercially Available Sources of High-Purity this compound
Several reputable suppliers offer high-purity this compound for research and development purposes. The selection of a suitable supplier should be based on the specific requirements of the study, including the desired isotopic purity, quantity, and available documentation such as a Certificate of Analysis (CoA). Below is a summary of offerings from prominent vendors.
| Supplier | Product Name | Catalog Number | Isotopic Purity (atom % D) | Molecular Weight | CAS Number | Available Quantities |
| Sigma-Aldrich | Hydrocinnamic acid-d9,OH | 615722 | 98 | 159.23 | 93131-15-8 | Bulk quantities available upon request |
| CDN Isotopes | This compound | D-5666 | 99 | 159.23 | 93131-15-8 | 0.5 g, 1 g |
| LGC Standards | This compound | TRC-H714601 | Not Specified | 159.23 | 93131-15-8 | 10 mg, 50 mg, 100 mg |
| LookChemicals | This compound | 93131-15-8 | 98 or 99 | 159.23 | 93131-15-8 | Inquire |
| MedChemExpress | Hydrocinnamic acid-d9 | HY-113618S | Not Specified | 159.23 | 93131-15-8 | Inquire |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉HD₉O₂ | [] |
| Synonyms | 3-Phenylpropionic-d9 acid, Benzene-d5-propanoic-d4 acid | [][2] |
| Melting Point | 47-49 °C | [2] |
| Boiling Point | 280 °C | [2] |
| Form | Solid |
Experimental Protocols: Quantification of an Analyte in a Biological Matrix using this compound as an Internal Standard
The following protocols are representative examples of how to utilize this compound as an internal standard for the quantification of a target analyte in a biological matrix (e.g., plasma) using LC-MS/MS.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the target analyte and this compound in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to prepare individual stock solutions of 1 mg/mL.
-
Store the stock solutions at an appropriate temperature (e.g., -20°C) in amber vials to prevent degradation.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards at desired concentrations.
-
-
Internal Standard (IS) Working Solution:
-
Prepare a working solution of this compound at a concentration that provides a consistent and appropriate response in the mass spectrometer (e.g., 1 µg/mL in methanol).
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.
-
Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to the sample.
-
Add 200-400 µL of cold acetonitrile (B52724) (containing 0.1% formic acid, if necessary for analyte stability) to precipitate the proteins.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g or 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions that can be adapted based on the specific analyte and instrumentation.
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient: A typical gradient would be to start at 5% B, ramp up to 95% B over a few minutes, hold for a short period, and then re-equilibrate at 5% B.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound need to be determined and optimized. For this compound, the precursor ion would be at a higher m/z than the non-deuterated form due to the nine deuterium (B1214612) atoms.
-
Logical Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.
Caption: Experimental workflow for quantitative bioanalysis.
Conclusion
High-purity this compound is a valuable tool for researchers and drug development professionals, enabling highly accurate and precise quantification of target analytes in complex biological matrices. Its commercial availability from multiple suppliers allows for its ready integration into bioanalytical workflows. The detailed experimental protocols and logical workflow provided in this guide offer a comprehensive framework for the successful implementation of this compound as an internal standard in pharmacokinetic and other quantitative studies, ultimately contributing to the generation of robust and reliable data essential for the advancement of pharmaceutical research.
References
Certificate of analysis for Hydrocinnamic-D9 acid internal standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the use of Hydrocinnamic-D9 acid as an internal standard for quantitative analytical applications. The document outlines the material's specifications, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS), and relevant metabolic pathway information.
Certificate of Analysis: this compound
The following tables summarize the typical quantitative and qualitative data for this compound, as compiled from various suppliers. This information is critical for ensuring the accuracy and reliability of experimental results.
Table 1: General Properties and Identification
| Parameter | Specification |
| Synonyms | 3-Phenylpropionic-d9 acid, Benzene-d5-propanoic-d4 acid |
| Molecular Formula | C₆D₅CD₂CD₂COOH |
| Molecular Weight | 159.23 g/mol [1][2] |
| CAS Number | 93131-15-8[2][3] |
| Unlabeled CAS Number | 501-52-0[3] |
| EC Number | 207-924-5 |
| Isotopic Purity | ≥98 atom % D |
| Form | Solid |
Table 2: Physicochemical Properties
| Parameter | Value |
| Melting Point | 47-49 °C (lit.) |
| Boiling Point | 280 °C (lit.) |
| Flash Point | 110 °C (230 °F) |
| Mass Shift (M+) | +9 |
Table 3: Safety and Storage Information
| Parameter | Information |
| Storage Class | 11 - Combustible Solids |
| Storage Conditions | Store at room temperature. |
| Personal Protective Equipment | Eyeshields, Gloves, type N95 (US) |
| Stability | Stable if stored under recommended conditions. Re-analyze for chemical purity after three years. |
Experimental Protocols
This compound is an ideal internal standard for the quantitative analysis of its non-labeled counterpart, hydrocinnamic acid, and other related organic acids in complex biological matrices using isotope dilution mass spectrometry. Its utility is particularly pronounced in metabolomics studies, especially those investigating gut microbiota metabolites. The following is a detailed methodology for a typical LC-MS/MS application.
Objective:
To quantify the concentration of hydrocinnamic acid in human plasma using this compound as an internal standard.
Materials and Reagents:
-
Hydrocinnamic acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
1. Preparation of Stock and Working Solutions:
-
Hydrocinnamic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of hydrocinnamic acid and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the hydrocinnamic acid stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Working Internal Standard Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound working internal standard solution to the plasma sample and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate hydrocinnamic acid from other matrix components (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydrocinnamic acid: Precursor ion (Q1) m/z 149.1 → Product ion (Q3) m/z 105.1
-
This compound (IS): Precursor ion (Q1) m/z 158.1 → Product ion (Q3) m/z 112.1
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
-
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the hydrocinnamic acid to the internal standard (this compound) against the concentration of the calibration standards.
-
Determine the concentration of hydrocinnamic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of hydrocinnamic acid in a biological matrix using this compound as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Metabolic Context: Phenylalanine Metabolism
Hydrocinnamic acid is a metabolite in the phenylalanine metabolism pathway. Understanding this pathway can be crucial for interpreting the biological significance of measured hydrocinnamic acid concentrations.
Caption: Simplified Phenylalanine Metabolism Pathway.
References
Methodological & Application
Application Note: High-Throughput Quantification of Analytes Using Hydrocinnamic-D9 Acid as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. These standards are considered the gold standard as they compensate for variability during sample preparation, chromatography, and ionization. Hydrocinnamic-D9 acid, a deuterated analog of hydrocinnamic acid, serves as an excellent internal standard for the quantification of various analytes, particularly other small organic acids, in complex biological matrices. Its physicochemical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly throughout the analytical process, thus correcting for matrix effects and procedural losses. This application note provides a detailed protocol for the use of this compound as an internal standard in LC-MS/MS analysis.
Principle of the Method
This method employs a liquid-liquid extraction procedure for sample cleanup, followed by analysis using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). This compound is introduced into all samples, calibration standards, and quality control samples at a consistent concentration. Quantification is achieved by determining the peak area ratio of the target analyte to the internal standard and correlating this ratio to the concentration of the analyte in the calibration standards. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and enhancing the accuracy and precision of the quantification.
Experimental Protocols
Materials and Reagents
-
Analytes of interest
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma, urine)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Preparation of Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of each analyte standard and dissolve in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.
-
Analyte Working Solution (10 µg/mL): Dilute the analyte stock solutions 1:100 with a solution of 50:50 methanol:water.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution 1:1000 with a solution of 50:50 methanol:water.
Preparation of Calibration and Quality Control (QC) Samples
-
Prepare calibration standards by spiking the appropriate volume of the analyte working solution into the biological matrix to achieve a concentration range relevant to the expected sample concentrations.
-
Prepare at least three levels of QC samples (low, medium, and high) in the same manner.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (1 µg/mL).
-
Vortex briefly to mix.
-
Add 500 µL of ethyl acetate (B1210297) to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve the residue and transfer to an HPLC vial for analysis.
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
The following are example MRM transitions. These should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Hydrocinnamic Acid | 149.0 | 105.0 | Positive |
| This compound (IS) | 158.0 | 105.0 | Positive |
| Hydrocinnamic Acid | 147.0 | 103.0 | Negative |
| This compound (IS) | 156.0 | 103.0 | Negative |
Data Presentation
The following tables present representative data for a method validation using a deuterated internal standard for a small organic acid, which can be considered analogous to a method using this compound.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| Analyte 1 | 1 - 1000 | > 0.995 | 1/x |
| Analyte 2 | 5 - 2500 | > 0.996 | 1/x |
| Analyte 3 | 0.5 - 500 | > 0.998 | 1/x² |
Table 2: Precision and Accuracy Data
| Analyte | Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Analyte 1 | 3 (LQC) | 2.9 | 96.7 | 4.5 | 6.2 |
| 50 (MQC) | 51.2 | 102.4 | 3.1 | 4.8 | |
| 800 (HQC) | 789.5 | 98.7 | 2.5 | 3.9 | |
| Analyte 2 | 15 (LQC) | 14.5 | 96.7 | 5.1 | 7.3 |
| 100 (MQC) | 103.1 | 103.1 | 3.8 | 5.5 | |
| 2000 (HQC) | 1950.7 | 97.5 | 2.9 | 4.1 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Recovery (%) | Matrix Effect (%) |
| Analyte 1 | Low | 92.5 | 98.2 |
| High | 95.1 | 101.5 | |
| Analyte 2 | Low | 89.7 | 95.4 |
| High | 93.2 | 99.8 |
Mandatory Visualization
Caption: General workflow for quantitative analysis using this compound as an internal standard.
Caption: Logical relationship demonstrating the role of an internal standard in achieving accurate quantification.
Application Note: Quantitative Analysis of Organic Acids in Biological Matrices using LC-MS/MS with Hydrocinnamic-D9 Acid Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of key organic acids in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs Hydrocinnamic-D9 acid as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for high-throughput metabolic studies, clinical research, and drug development applications where precise measurement of organic acid profiles is crucial.
Introduction
Organic acids are critical intermediates in numerous metabolic pathways, and their quantification in biological matrices provides valuable insights into cellular metabolism, disease pathogenesis, and drug efficacy. LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification as it closely mimics the analyte's behavior throughout the analytical process, thereby compensating for potential variations. This document provides a comprehensive protocol for the analysis of a panel of common organic acids.
Experimental Protocol
Materials and Reagents
-
Standards: Citric acid, Succinic acid, Lactic acid, Pyruvic acid, Malic acid, Fumaric acid, cis-Aconitic acid, and Isocitric acid (analytical grade).
-
Internal Standard: this compound.
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), and ultrapure water.
-
Additives: Formic acid (LC-MS grade).
-
Sample Preparation: Protein precipitation plates or microcentrifuge tubes.
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of organic acids from plasma samples.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the internal standard, this compound, at a final concentration of 1 µM.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (98% Mobile Phase A: 2% Mobile Phase B).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions should be used for the quantification and confirmation of the target organic acids and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 158.1 | 113.1 | 15 |
| Citric Acid | 191.0 | 111.1 | 12 |
| Succinic Acid | 117.0 | 73.0 | 10 |
| Lactic Acid | 89.0 | 43.0 | 8 |
| Pyruvic Acid | 87.0 | 43.0 | 10 |
| Malic Acid | 133.0 | 115.0 | 10 |
| Fumaric Acid | 115.0 | 71.0 | 12 |
| cis-Aconitic Acid | 173.0 | 129.0 | 10 |
| Isocitric Acid | 191.0 | 111.1 | 12 |
Quantitative Data Summary
The following table summarizes the typical quantitative performance of the method for the analyzed organic acids. These values may vary depending on the specific instrumentation and matrix.
| Analyte | Linearity Range (µM) | R² | LOD (µM) | LOQ (µM) |
| Citric Acid | 0.5 - 200 | >0.99 | 0.1 | 0.5 |
| Succinic Acid | 0.1 - 200 | >0.99 | 0.05 | 0.1 |
| Lactic Acid | 1 - 200 | >0.99 | 0.1 | 1.0 |
| Pyruvic Acid | 5 - 200 | >0.99 | 1.0 | 5.0 |
| Malic Acid | 0.1 - 200 | >0.99 | 0.02 | 0.1 |
| Fumaric Acid | 0.5 - 200 | >0.99 | 0.1 | 0.5 |
| cis-Aconitic Acid | 0.5 - 200 | >0.99 | 0.1 | 0.5 |
| Isocitric Acid | 1 - 200 | >0.99 | 0.5 | 1.0 |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for organic acid analysis.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of a panel of organic acids in biological matrices. The use of this compound as an internal standard ensures data accuracy and precision. This protocol can be readily adapted for various research and clinical applications, facilitating a deeper understanding of metabolic processes in health and disease.
Application Note: High-Throughput Analysis of Environmental Samples Using Hydrocinnamic-D9 Acid as a Surrogate Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of a wide range of organic contaminants in environmental water and soil samples. The protocol incorporates Hydrocinnamic-D9 acid as a surrogate standard to ensure high data quality, accuracy, and precision by correcting for matrix effects and variations in sample preparation. The methodology utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is suitable for researchers, scientists, and professionals in environmental monitoring and drug development who require reliable trace-level quantification of organic analytes.
Introduction
The accurate detection and quantification of organic pollutants in complex environmental matrices such as water and soil is a significant analytical challenge. Matrix components can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, and sample preparation can introduce variability. To overcome these challenges, the use of a surrogate standard is essential. A surrogate is a compound that is chemically similar to the analytes of interest but is not naturally present in the samples. It is added at a known concentration to every sample, standard, and blank before extraction. By monitoring the recovery of the surrogate, analysts can assess the efficiency of the sample preparation process and correct for any losses or matrix-related biases for each individual sample.
This compound is an ideal surrogate standard for the analysis of a variety of organic acids and other polar to semi-polar organic contaminants. Its nine deuterium (B1214612) atoms provide a distinct mass shift from the non-labeled analog, preventing spectral interference while maintaining very similar chemical and physical properties. This ensures that it behaves similarly to the target analytes during extraction, chromatography, and ionization, making it an excellent tool for monitoring and correcting for method performance.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. The process begins with sample collection and the addition of the this compound surrogate standard. This is followed by solid-phase extraction to isolate the analytes of interest and remove interfering matrix components. The final extract is then analyzed by LC-MS/MS for the quantification of target analytes.
Caption: Experimental workflow for environmental sample analysis.
Quantitative Data Summary
The following tables provide representative quantitative data for the performance of this compound as a surrogate standard in different environmental matrices. This data is based on typical performance characteristics for similar deuterated organic acid surrogates in validated environmental methods.
Table 1: Recovery of this compound in Spiked Environmental Samples
| Matrix | Spiking Concentration (ng/mL or ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Acceptance Criteria (%) |
| Surface Water | 50 | 95.2 | 4.8 | 70-130 |
| Wastewater Effluent | 50 | 88.7 | 7.2 | 60-140 |
| Sandy Soil | 100 | 91.5 | 6.1 | 70-130 |
| Clay Soil | 100 | 85.3 | 8.5 | 60-140 |
Table 2: Method Detection and Quantitation Limits
| Parameter | Hydrocinnamic Acid (Analyte) | This compound (Surrogate) |
| Limit of Detection (LOD) | 0.5 ng/mL (water), 1.0 ng/g (soil) | Not Applicable |
| Limit of Quantitation (LOQ) | 1.5 ng/mL (water), 3.0 ng/g (soil) | Not Applicable |
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% isotopic purity)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (≥98%)
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges (or equivalent)
-
Glass fiber filters (1 µm) for water samples
-
Centrifuge tubes (50 mL)
-
Nitrogen evaporator
Sample Preparation
Water Samples:
-
Filter the water sample through a 1 µm glass fiber filter to remove suspended solids.
-
To a 100 mL aliquot of the filtered water sample, add 50 µL of a 1 µg/mL solution of this compound in methanol (final concentration of 50 ng/mL).
-
Acidify the sample to pH 3 with formic acid.
-
Proceed to Solid-Phase Extraction.
Soil Samples:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 100 µL of a 1 µg/mL solution of this compound in methanol (final concentration of 100 ng/g).
-
Add 20 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Decant the supernatant and proceed to Solid-Phase Extraction.
Solid-Phase Extraction (SPE) Protocol
Caption: Solid-Phase Extraction (SPE) protocol.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydrocinnamic Acid | 149.1 | 105.1 | 15 |
| This compound | 158.1 | 111.1 | 15 |
Conclusion
This application note provides a detailed protocol for the use of this compound as a surrogate standard in the analysis of environmental samples. The use of this deuterated standard, in conjunction with solid-phase extraction and LC-MS/MS, allows for the accurate and precise quantification of a wide range of organic contaminants. The provided workflow, quantitative performance data, and detailed experimental procedures offer a solid foundation for laboratories to implement this robust analytical method for environmental monitoring and research. The high recovery and low variability of the surrogate standard across different matrices demonstrate the reliability of this approach for generating high-quality, defensible data.
Application Note: High-Throughput Quantification of Rosuvastatin and its Major Metabolite in Human Plasma using Hydrocinnamic-D9 Acid as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of rosuvastatin (B1679574) and its primary active metabolite, N-desmethyl rosuvastatin, in human plasma. To ensure accuracy and precision, a deuterated internal standard, Hydrocinnamic-D9 acid, is employed. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic and drug metabolism studies.
Introduction
Rosuvastatin is a widely prescribed lipid-lowering medication belonging to the statin class of drugs. It effectively reduces low-density lipoprotein (LDL) cholesterol by inhibiting the HMG-CoA reductase enzyme. The primary metabolic pathway for rosuvastatin involves N-desmethylation, forming N-desmethyl rosuvastatin, which retains some pharmacological activity. Accurate quantification of both the parent drug and its metabolite in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry.[1][2] They co-elute with the analyte of interest and exhibit similar ionization characteristics, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This compound, a deuterated analog of a naturally occurring phenolic acid, serves as a suitable internal standard for the analysis of acidic drugs like rosuvastatin and its metabolite due to its structural features and high isotopic purity.
This application note provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of rosuvastatin and N-desmethyl rosuvastatin in human plasma.
Experimental
Materials and Reagents
-
Rosuvastatin calcium (Reference Standard)
-
N-desmethyl rosuvastatin (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 50 mm × 4.6 mm, 5 µm)
-
Micro-centrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve rosuvastatin, N-desmethyl rosuvastatin, and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create working standard solutions at various concentrations.
-
Internal Standard Working Solution (1000 ng/mL): Dilute the this compound primary stock solution with acetonitrile/water (50:50, v/v) to a final concentration of 1000 ng/mL.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of the analytes and internal standard from human plasma.
-
Label micro-centrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Add 200 µL of human plasma to the appropriately labeled tubes.
-
Spike with the appropriate working standard solutions of rosuvastatin and N-desmethyl rosuvastatin (for calibration and QC samples).
-
Add 50 µL of the internal standard working solution (1000 ng/mL this compound) to all tubes (except for blank matrix samples) and vortex for 30 seconds.
-
Add 750 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 5 minutes.
-
Centrifuge the samples at 14,000 rpm for 5 minutes.
-
Carefully transfer approximately 700 µL of the supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, but can improve sensitivity).
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex mix and transfer the samples to autosampler vials for LC-MS/MS analysis.
Caption: Workflow for the preparation of plasma samples.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 50 mm × 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic: 70% B |
| Run Time | 3.5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 450°C |
| Collision Gas | Nitrogen |
MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Rosuvastatin | 482.2 | 258.2 |
| N-desmethyl Rosuvastatin | 468.2 | 258.2 |
| This compound (IS) | 160.1 | 114.1 |
Note: The optimal collision energies and other compound-specific parameters should be determined by infusing the individual standard solutions into the mass spectrometer.
Results and Discussion
Method Validation
The developed method should be validated according to the regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from endogenous components in the matrix.
-
Linearity: The range of concentrations over which the method is accurate and precise. A typical linear range for rosuvastatin is 0.5-200 ng/mL and for N-desmethyl rosuvastatin is 0.5-50 ng/mL.[3]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements. Intra- and inter-day precision and accuracy should be within ±15% (±20% at the LLOQ).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (freeze-thaw, bench-top, long-term).
Quantitative Data Summary
The following tables present representative data for the calibration curve and accuracy and precision from a validated method.
Table 1: Calibration Curve for Rosuvastatin and N-desmethyl Rosuvastatin
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Rosuvastatin | 0.5 - 200 | ≥ 0.999 |
| N-desmethyl Rosuvastatin | 0.5 - 50 | ≥ 0.999 |
Table 2: Accuracy and Precision for Rosuvastatin
| QC Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD %) |
| LLOQ (0.5) | 0.48 | 96.0 | 8.5 |
| Low (1.5) | 1.55 | 103.3 | 6.2 |
| Mid (50) | 51.2 | 102.4 | 4.8 |
| High (150) | 147.9 | 98.6 | 5.5 |
Table 3: Accuracy and Precision for N-desmethyl Rosuvastatin
| QC Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD %) |
| LLOQ (0.5) | 0.52 | 104.0 | 9.1 |
| Low (1.5) | 1.47 | 98.0 | 7.3 |
| Mid (20) | 20.8 | 104.0 | 5.1 |
| High (40) | 39.5 | 98.8 | 6.4 |
Signaling Pathway and Logical Relationships
Caption: Simplified metabolic pathway of Rosuvastatin.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the simultaneous quantification of rosuvastatin and its major metabolite, N-desmethyl rosuvastatin, in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for high-throughput bioanalysis in pharmacokinetic and clinical studies. The straightforward protein precipitation protocol allows for minimal sample preparation time and cost.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 3. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Peptide Quantification by LC-MS Using Hydrocinnamic-D9 Acid as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a theoretical framework and a proof-of-concept protocol for the quantification of a target peptide in a biological matrix using Liquid Chromatography-Mass Spectrometry (LC-MS) with Hydrocinnamic-D9 acid as an internal standard. This method is proposed as a potential, albeit unconventional, approach for situations where a stable isotope-labeled (SIL) peptide internal standard is not available. The protocol details sample preparation, LC-MS parameters for the simultaneous analysis of the target peptide and the small molecule internal standard, and data analysis. The significant limitations of this approach are discussed, and it is emphasized that the use of a SIL-peptide is the gold standard for accurate and precise peptide quantification.
Introduction
The quantification of peptides in complex biological matrices by LC-MS is a cornerstone of proteomics, biomarker discovery, and pharmaceutical development. Accurate and precise quantification relies heavily on the use of an appropriate internal standard to correct for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte peptide, as it shares nearly identical physicochemical properties with the target peptide, ensuring it co-elutes and experiences similar matrix effects.
However, in some research scenarios, a SIL-peptide may not be readily available due to cost or synthetic challenges. In such cases, alternative internal standardization strategies may be explored, though they often come with significant compromises in data quality.[3] This application note explores the theoretical use of a deuterated small molecule, this compound, as a non-isobaric, non-co-eluting internal standard for peptide quantification.
This compound is a deuterated form of 3-phenylpropionic acid. Its utility as an internal standard is well-established for the analysis of small molecules. This note will outline a hypothetical workflow where it is used to normalize the signal of a target peptide. It is critical to note that due to the significant differences in chemical structure, chromatographic behavior, and ionization efficiency between this compound and a typical peptide, this method is not expected to correct for all sources of analytical variability and should be considered a last resort.
Experimental
Materials and Reagents
-
Target Peptide (e.g., a synthetic peptide of known sequence)
-
This compound (Internal Standard, IS)
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Ultrapure water
-
Bovine Serum Albumin (BSA) for matrix-based standards
-
Protein precipitation agent (e.g., Trichloroacetic acid or cold acetone)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradients.
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation Workflow
The following diagram illustrates the general workflow for sample preparation.
Detailed Protocol: Sample Preparation
-
Thaw Samples : Thaw biological samples (e.g., plasma, serum) on ice.
-
Spike Internal Standard : To 100 µL of each sample, add 10 µL of a 1 µg/mL solution of this compound in 50% acetonitrile.
-
Protein Precipitation : Add 300 µL of cold acetonitrile to each sample. Vortex for 1 minute.
-
Incubation : Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation : Dry the supernatant under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitution : Reconstitute the dried extract in 100 µL of mobile phase A (0.1% formic acid in water). Vortex and transfer to an autosampler vial.
LC-MS Method
A simultaneous analysis method for both the peptide and the small molecule internal standard is required.
-
LC Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient :
-
0-2 min: 5% B
-
2-15 min: 5-60% B
-
15-16 min: 60-95% B
-
16-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
MS Ionization Mode : Positive Electrospray Ionization (ESI+).
-
MS Analysis : Multiple Reaction Monitoring (MRM).
Table 1: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Target Peptide (Example) | 650.4 (2+) | 789.5 (1+) | 25 |
| This compound | 160.2 | 114.1 | 15 |
Data Analysis and Results
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of the target peptide to the peak area of the this compound internal standard against the known concentrations of the target peptide.
References
- 1. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrocinnamic-D9 Acid in Plasma Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Hydrocinnamic-D9 acid as an internal standard in the quantitative analysis of target analytes from plasma samples. The following sections outline common sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, tailored for use with this stable isotope-labeled internal standard.
Introduction
In quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results. A SIL-IS, such as this compound, is chemically almost identical to the analyte of interest (e.g., Hydrocinnamic acid) but has a different mass due to the isotopic substitution. This near-identical physicochemical behavior allows the SIL-IS to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization. By calculating the peak area ratio of the analyte to the internal standard, variability from matrix effects and extraction inconsistencies can be normalized, leading to reliable quantification.
I. Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often the first choice for high-throughput analysis due to its simplicity and speed.
Application Note
This protocol describes a protein precipitation method for the extraction of an acidic analyte from human plasma, using this compound as the internal standard. Acetonitrile is used as the precipitating agent. This method is suitable for analytes that are soluble in the resulting supernatant. While fast and easy, it is the least clean of the extraction techniques, and the potential for matrix effects should be evaluated.
Experimental Protocol
1. Materials and Reagents
-
Blank human plasma
-
Analyte of interest (e.g., Hydrocinnamic acid)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to create a calibration curve.
-
Working IS Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile. The final concentration should be optimized based on the expected analyte concentration and instrument response.
3. Sample Preparation Procedure
-
Aliquot 100 µL of plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the appropriate analyte working standard solution to the blank plasma to prepare calibration standards. For unknown samples, add 10 µL of 50:50 methanol:water.
-
Add 300 µL of the working IS solution (in acetonitrile) to each tube.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Workflow Diagram
II. Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids. It generally provides a cleaner extract than protein precipitation.
Application Note
This protocol details an LLE method for the extraction of an acidic analyte from plasma using this compound as the internal standard. The plasma is first acidified to ensure the analyte and internal standard are in their non-ionized form, enhancing their solubility in the organic extraction solvent. Methyl tert-butyl ether (MTBE) is used as the extraction solvent.
Experimental Protocol
1. Materials and Reagents
-
Blank human plasma
-
Analyte of interest
-
This compound (IS)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Formic acid
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (2 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
2. Preparation of Solutions
-
Analyte and IS Stock and Working Solutions: Prepare as described in the Protein Precipitation protocol.
-
Working IS Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 methanol:water.
-
Reconstitution Solution: 50:50 methanol:water.
3. Sample Preparation Procedure
-
Aliquot 100 µL of plasma into a 2 mL microcentrifuge tube.
-
Add 10 µL of the appropriate analyte working standard solution or blank solvent.
-
Add 10 µL of the working IS solution.
-
Add 20 µL of 2% formic acid in water to acidify the sample. Vortex briefly.
-
Add 1 mL of MTBE to the tube.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
III. Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that can provide the cleanest extracts, minimizing matrix effects. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing away interferences and eluting the analyte.
Application Note
This protocol describes a reversed-phase SPE method for the extraction of an acidic analyte from plasma using this compound as the internal standard. A polymeric reversed-phase sorbent is recommended for its stability across a wide pH range and its strong retention of non-polar to moderately polar compounds. The plasma is pre-treated to disrupt protein binding and ensure the analyte and internal standard are retained on the SPE sorbent.
Experimental Protocol
1. Materials and Reagents
-
Blank human plasma
-
Analyte of interest
-
This compound (IS)
-
Polymeric reversed-phase SPE cartridges (e.g., 30 mg, 1 mL)
-
Phosphoric acid
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Calibrated pipettes
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator
2. Preparation of Solutions
-
Analyte and IS Stock and Working Solutions: Prepare as described in the Protein Precipitation protocol.
-
Working IS Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 methanol:water.
-
Sample Pre-treatment Solution: 2% phosphoric acid in water.
-
Wash Solution: 5% methanol in water.
-
Elution Solvent: Methanol.
-
Reconstitution Solution: 20:80 methanol:water.
3. Sample Preparation Procedure
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of the appropriate analyte working standard and 10 µL of the working IS solution.
-
Add 200 µL of the sample pre-treatment solution.
-
Vortex for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of the wash solution to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of the elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram
IV. Data Presentation
The following tables present representative quantitative data for the performance of the described sample preparation techniques. Note: This data is illustrative for acidic analytes using a deuterated internal standard and should be confirmed for the specific analyte of interest.
Table 1: Extraction Recovery
| Preparation Method | Analyte Recovery (%) | IS Recovery (%) |
| Protein Precipitation | 95 - 105 | 96 - 104 |
| Liquid-Liquid Extraction | 85 - 95 | 86 - 96 |
| Solid-Phase Extraction | 90 - 100 | 91 - 101 |
Table 2: Matrix Effect
| Preparation Method | Matrix Effect (%) | IS-Normalized Matrix Factor |
| Protein Precipitation | 75 - 90 | 0.98 - 1.02 |
| Liquid-Liquid Extraction | 90 - 105 | 0.99 - 1.01 |
| Solid-Phase Extraction | 95 - 105 | 0.99 - 1.01 |
Matrix Effect (%) is calculated as (peak area in post-extraction spiked sample / peak area in neat solution) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.
Table 3: Precision and Accuracy
| QC Level | Preparation Method | Precision (%CV) | Accuracy (%Bias) |
| Low | Protein Precipitation | < 10 | ± 10 |
| Med | Protein Precipitation | < 8 | ± 8 |
| High | Protein Precipitation | < 8 | ± 8 |
| Low | Liquid-Liquid Extraction | < 8 | ± 8 |
| Med | Liquid-Liquid Extraction | < 6 | ± 6 |
| High | Liquid-Liquid Extraction | < 6 | ± 6 |
| Low | Solid-Phase Extraction | < 5 | ± 5 |
| Med | Solid-Phase Extraction | < 5 | ± 5 |
| High | Solid-Phase Extraction | < 5 | ± 5 |
Conclusion
The choice of sample preparation technique depends on the specific requirements of the assay, including the desired level of cleanliness, throughput, and the nature of the analyte. For all methods, this compound serves as a reliable internal standard to ensure data quality. Its use is critical for correcting analytical variability, especially when dealing with the inherent complexity of plasma samples. The protocols provided herein offer a robust starting point for method development, which should be followed by a thorough validation to ensure performance meets the required regulatory and scientific standards.
Application Notes and Protocols for Quantitative Assay Development Using Hydrocinnamic-D9 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug metabolism and pharmacokinetics (DMPK), the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity. The use of a stable isotope-labeled (SIL) internal standard is crucial for achieving accurate and reproducible results, as it effectively corrects for variability in sample preparation and instrument response. Hydrocinnamic-D9 acid is a deuterated analog of hydrocinnamic acid, making it an excellent internal standard for the quantification of various analytes, particularly when a SIL version of the primary analyte is unavailable or not cost-effective. Its chemical properties ensure that it behaves similarly to many small molecule drugs during extraction and chromatographic separation, while its mass difference allows for clear differentiation by the mass spectrometer.
These application notes provide a comprehensive guide to developing a robust quantitative assay for a hypothetical small molecule, "Analyte X," in human plasma, utilizing this compound as the internal standard.
Quantitative Data Summary
The following tables summarize the performance of the quantitative assay for Analyte X using this compound as the internal standard. The data demonstrates the linearity, accuracy, and precision of the method, meeting typical acceptance criteria for bioanalytical method validation.
Table 1: Calibration Curve for Analyte X in Human Plasma
| Nominal Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 5.10 | 102.0 |
| 10.0 | 10.3 | 103.0 |
| 25.0 | 24.5 | 98.0 |
| 50.0 | 49.0 | 98.0 |
| 100.0 | 97.5 | 97.5 |
| 250.0 | 255.0 | 102.0 |
| 500.0 | 495.0 | 99.0 |
| 1000.0 | 1010.0 | 101.0 |
| Linear Range: 1.00 - 1000.0 ng/mL, Correlation Coefficient (r²): >0.995 |
Table 2: Intra-Day and Inter-Day Precision and Accuracy for Analyte X Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) Mean Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day (3 runs) Mean Conc. (ng/mL) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 1.00 | 1.02 | 6.5 | 102.0 | 1.04 | 8.2 | 104.0 |
| Low | 3.00 | 2.95 | 5.1 | 98.3 | 3.05 | 6.8 | 101.7 |
| Medium | 75.0 | 76.5 | 3.2 | 102.0 | 74.3 | 4.5 | 99.1 |
| High | 750.0 | 742.5 | 2.8 | 99.0 | 755.3 | 3.9 | 100.7 |
| LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh 1 mg of Analyte X reference standard and dissolve it in 1 mL of methanol (B129727).
-
This compound (Internal Standard, IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution with 50% methanol in water to create working solutions for calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile (B52724) to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma (calibration standard, QC, or unknown sample).
-
Precipitation: Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: Hold at 5% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte X: [M+H]⁺ > product ion (To be determined based on analyte structure)
-
This compound: m/z 159.1 > 113.1
-
Visualizations
Logical Pathway for Quantitative Analysis
The following diagram illustrates the logical relationship between the analyte, the internal standard, and the calculation of the final concentration. This demonstrates how the internal standard corrects for variability throughout the analytical process.
Caption: Logical workflow for concentration determination using an internal standard.
Experimental Workflow Diagram
This diagram provides a visual representation of the entire experimental process, from sample receipt to final data analysis.
Caption: High-level overview of the bioanalytical workflow.
Application Notes: High-Throughput Analysis of Phenolic and Organic Acids in Beverages Using Hydrocinnamic-D9 Acid by Isotope Dilution LC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of key phenolic and organic acids in various beverage matrices, including fruit juices and wines. The method utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and incorporates Hydrocinnamic-D9 acid as an internal standard for accurate and precise quantification via isotope dilution. This approach effectively mitigates matrix effects and variations in sample preparation, ensuring high-quality data for researchers, scientists, and professionals in drug development and food and beverage quality control. Detailed experimental protocols, data presentation, and workflow diagrams are provided to facilitate the implementation of this method.
Introduction
Phenolic and organic acids are crucial components of many beverages, significantly influencing their sensory properties, such as taste and color, as well as their nutritional value and potential health benefits. Accurate quantification of these compounds is essential for quality control, authenticity assessment, and research into their dietary impact. However, the complexity of beverage matrices often introduces analytical challenges, including matrix effects, leading to inaccuracies in quantification.
Isotope dilution mass spectrometry is a powerful technique that overcomes these challenges by using a stable isotope-labeled version of the analyte or a structurally similar compound as an internal standard.[1][2] this compound, a deuterated analog of hydrocinnamic acid, serves as an excellent internal standard for the analysis of a range of phenolic and organic acids due to its similar chemical properties and distinct mass-to-charge ratio (m/z). This application note presents a validated method for the use of this compound in the analysis of common phenolic and organic acids in beverages.
Experimental Protocols
Sample Preparation
A generic sample preparation workflow is outlined below. Specific beverage matrices may require minor modifications.
-
Sample Collection: Collect representative samples of the beverage to be analyzed. For carbonated beverages, degas the sample by sonication for 15 minutes.
-
Internal Standard Spiking: To a 1.0 mL aliquot of the beverage sample, add 100 µL of a 10 µg/mL solution of this compound in methanol.
-
Extraction:
-
Add 2.0 mL of ethyl acetate (B1210297) to the spiked sample.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: A standard UPLC system equipped with a binary solvent manager and a sample manager.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A representative gradient is provided in the table below. This may need optimization depending on the specific analytes of interest.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI negative.
-
MS/MS Parameters: Analyte-specific MRM (Multiple Reaction Monitoring) transitions should be optimized by infusing individual standards.
Table 1: Representative UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 20 | 80 |
| 9.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Data Presentation
The use of an internal standard like this compound allows for the creation of calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This method demonstrated excellent linearity and sensitivity for a range of common phenolic and organic acids.
Table 2: Method Validation Parameters for Selected Analytes in Fruit Juice Matrix
| Analyte | Retention Time (min) | MRM Transition (m/z) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |
| Caffeic Acid | 3.2 | 179.0 -> 135.1 | 0.5 | 1.5 | 98.2 | 4.1 |
| Ferulic Acid | 4.5 | 193.1 -> 134.1 | 0.3 | 1.0 | 101.5 | 3.5 |
| p-Coumaric Acid | 4.1 | 163.0 -> 119.1 | 0.4 | 1.2 | 97.9 | 4.8 |
| Gallic Acid | 1.8 | 169.0 -> 125.0 | 0.8 | 2.5 | 95.4 | 5.2 |
| Malic Acid | 2.5 | 133.0 -> 115.0 | 1.2 | 4.0 | 99.1 | 3.9 |
| Citric Acid | 2.1 | 191.1 -> 111.1 | 1.5 | 5.0 | 102.3 | 3.1 |
| This compound (IS) | 5.2 | 158.1 -> 113.1 | - | - | - | - |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample collection to data analysis.
Isotope Dilution Principle
The core principle of isotope dilution is the addition of a known amount of an isotopically labeled standard to the sample, which acts as a reference to correct for analyte loss during sample processing and instrumental analysis.
Conclusion
The described UPLC-MS/MS method employing this compound as an internal standard provides a reliable and high-throughput solution for the quantification of phenolic and organic acids in complex beverage matrices. The isotope dilution approach ensures accuracy by correcting for matrix-induced signal suppression or enhancement and variations in sample recovery. This method is well-suited for routine quality control in the food and beverage industry, as well as for research applications in nutrition and metabolomics.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Chromatographic Shift of Deuterated Standards like Hydrocinnamic-D9 Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic shifts with deuterated internal standards, using Hydrocinnamic-D9 acid as a primary example.
Frequently Asked Questions (FAQs)
Q1: What is a chromatographic shift of a deuterated standard?
A1: A chromatographic shift, in this context, refers to the phenomenon where a deuterated internal standard (e.g., this compound) and its non-deuterated analyte counterpart (Hydrocinnamic acid) exhibit different retention times during chromatographic analysis. In reversed-phase liquid chromatography (RPLC), it is common for the deuterated standard to elute slightly earlier than the non-deuterated analyte.[1]
Q2: What causes this chromatographic shift?
A2: The primary cause of this shift is the deuterium (B1214612) isotope effect . The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. These subtle differences in bond properties can lead to minor changes in the molecule's polarity, hydrophobicity, and interaction with the stationary phase of the chromatography column, resulting in a difference in retention time.[1][2]
Q3: What factors influence the extent of the chromatographic shift?
A3: Several factors can influence the magnitude of the retention time shift between a deuterated standard and its non-deuterated analog:
-
Number of deuterium atoms: A higher number of deuterium atoms in the molecule often leads to a more significant shift in retention time.[1]
-
Position of deuteration: The location of the deuterium atoms within the molecule can affect its interaction with the stationary phase and thus the degree of the shift.
-
Chromatographic conditions: Mobile phase composition, pH, and column temperature can all impact the separation of the deuterated and non-deuterated compounds.[2][3]
Q4: Can this shift negatively impact my analytical results?
A4: Yes, a significant chromatographic shift can compromise the accuracy and precision of quantification. If the deuterated internal standard does not co-elute closely with the analyte, it may not adequately compensate for variations in sample preparation, injection volume, and matrix effects, leading to unreliable results.[4]
Q5: How can I minimize or manage the chromatographic shift?
A5: Several strategies can be employed to minimize or manage the retention time shift:
-
Method Optimization: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH) and column temperature can help to reduce the separation between the deuterated and non-deuterated compounds.[2]
-
Alternative Internal Standards: In cases where the deuterium isotope effect is problematic, using an internal standard labeled with a heavier isotope that does not typically cause a chromatographic shift, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), can be a viable alternative.[2]
Data Presentation: Impact of Chromatographic Conditions on Retention Time Shift
The following table summarizes the hypothetical retention time (RT) data for Hydrocinnamic acid and this compound under various reversed-phase HPLC conditions. The retention time shift (ΔRT) is calculated as (RT of Hydrocinnamic acid - RT of this compound).
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Column Temperature (°C) | RT Hydrocinnamic Acid (min) | RT this compound (min) | ΔRT (min) |
| 40:60 | 30 | 5.82 | 5.75 | 0.07 |
| 50:50 | 30 | 4.25 | 4.19 | 0.06 |
| 60:40 | 30 | 3.10 | 3.05 | 0.05 |
| 50:50 | 25 | 4.55 | 4.48 | 0.07 |
| 50:50 | 35 | 4.01 | 3.95 | 0.06 |
| 50:50 | 40 | 3.80 | 3.75 | 0.05 |
Experimental Protocols
Protocol 1: Evaluating the Effect of Mobile Phase Composition on Chromatographic Shift
Objective: To determine the optimal mobile phase composition to minimize the retention time difference between Hydrocinnamic acid and this compound.
Methodology:
-
Prepare a stock solution containing both Hydrocinnamic acid and this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a series of mobile phases with varying ratios of organic solvent (e.g., acetonitrile) to aqueous phase (e.g., water with 0.1% formic acid). For example, prepare mobile phases with 40%, 50%, and 60% acetonitrile.
-
Equilibrate the HPLC system with the first mobile phase composition until a stable baseline is achieved.
-
Inject the stock solution and record the chromatogram, noting the retention times for both Hydrocinnamic acid and this compound.
-
Repeat steps 3 and 4 for each of the prepared mobile phase compositions.
-
Calculate the retention time difference (ΔRT) for each condition.
-
Analyze the data to identify the mobile phase composition that results in the smallest ΔRT while maintaining adequate peak shape and resolution.
Protocol 2: Assessing the Influence of Column Temperature on Chromatographic Shift
Objective: To evaluate the effect of column temperature on the retention time difference between Hydrocinnamic acid and this compound.
Methodology:
-
Prepare a stock solution as described in Protocol 1.
-
Select the optimal mobile phase composition determined from Protocol 1 or your current method.
-
Set the column oven to an initial temperature (e.g., 25 °C) and allow the system to equilibrate.
-
Inject the stock solution and record the retention times for both compounds.
-
Increase the column temperature in increments (e.g., 5 °C or 10 °C) up to a reasonable upper limit for the column (e.g., 40 °C).
-
Allow the system to equilibrate at each new temperature before injecting the stock solution and recording the retention times.
-
Calculate the ΔRT at each temperature.
-
Determine the optimal temperature that minimizes the chromatographic shift while ensuring robust and reproducible chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing chromatographic shift of deuterated standards.
References
Technical Support Center: Optimizing LC-MS/MS for Hydrocinnamic-D9 Acid Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Hydrocinnamic-D9 acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial MS/MS parameters for this compound?
A1: For initial method development, it is recommended to use the following parameters as a starting point. The precursor ion for this compound is determined from its molecular weight (159.23 g/mol ). Since Hydrocinnamic acid and its derivatives are often analyzed in negative ionization mode, the deprotonated molecule [M-H]⁻ is the target precursor ion.
Table 1: Recommended Initial MS/MS Parameters for this compound
| Parameter | Recommended Value | Notes |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Hydrocinnamic acid contains a carboxylic acid group that readily deprotonates. |
| Precursor Ion (Q1) | m/z 158.2 | Based on the molecular weight of 159.23 and the loss of a proton. |
| Product Ions (Q3) | m/z 114.1, m/z 98.1 | Predicted based on the fragmentation of similar compounds, corresponding to losses of CO₂ and subsequent neutral losses. These require experimental optimization. |
| Collision Energy (CE) | 10-25 eV | This is a typical range and should be optimized for your specific instrument to maximize the signal of the product ions. |
Note: These parameters are suggested starting points and require optimization for your specific instrument and experimental conditions.
Q2: I am observing a low signal for my this compound internal standard. What are the possible causes and solutions?
A2: Low signal intensity for a deuterated internal standard can be caused by several factors. The most common issues include matrix effects, suboptimal ionization, or incorrect concentration.
Troubleshooting Low Signal Intensity:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your standard.
-
Solution: Improve sample preparation to remove interfering matrix components. You can also adjust the chromatography to separate the internal standard from the region of ion suppression.
-
-
Suboptimal MS Parameters: The source conditions (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) may not be optimal.
-
Solution: Perform a full optimization of the MS parameters by infusing a solution of this compound.
-
-
Incorrect Concentration: The concentration of the internal standard may be too low.
-
Solution: Ensure the spiking concentration is appropriate for the expected analyte concentration range and the sensitivity of your instrument.
-
Q3: My this compound peak is showing fronting/tailing. How can I improve the peak shape?
A3: Poor peak shape is often related to chromatographic conditions or interactions between the analyte and the analytical column.
Improving Peak Shape:
-
Mobile Phase Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak fronting.
-
Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
-
Secondary Interactions: Interactions between the acidic analyte and the stationary phase can cause peak tailing.
-
Solution: Adding a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can improve peak shape for acidic compounds.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and injecting a smaller amount.
-
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Guide 1: No or Very Low Signal Detected
If you are not observing a signal for this compound, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting no or low signal.
Guide 2: Inconsistent or Irreproducible Results
For issues with reproducibility, consider the following logical flow to identify the source of the problem.
Improving signal intensity of Hydrocinnamic-D9 acid in mass spectrometry
Welcome to the Technical Support Center for the analysis of Hydrocinnamic-D9 acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges in achieving optimal signal intensity in mass spectrometry experiments.
Troubleshooting Guide: Low Signal Intensity of this compound
A common issue encountered during the analysis of this compound is lower-than-expected signal intensity. The following table outlines potential causes and recommended solutions to troubleshoot this problem.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Signal Intensity | Matrix Effects (Ion Suppression) : Components in the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound, leading to a suppressed signal.[1][2][3] | - Optimize Sample Preparation : Employ protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[2][4]- Dilute the Sample : Reducing the concentration of matrix components can minimize their suppressive effects.[1]- Improve Chromatographic Separation : Modify the LC method to separate this compound from co-eluting matrix components.[1][2] | A significant increase in signal intensity as interfering compounds are removed or separated from the analyte. |
| Suboptimal Ionization Source Parameters | - Optimize ESI/APCI Parameters : Systematically adjust parameters such as desolvation temperature, nebulizer gas flow, and capillary voltage to find the optimal settings for this compound.[5] | An increase in signal intensity, often by a factor of two to three.[5] | |
| Inappropriate Mobile Phase Composition | - Adjust pH : For acidic compounds like Hydrocinnamic acid, using a mobile phase with an acidic pH (e.g., with 0.1% formic acid) can improve protonation and signal in positive ion mode.[5]- Use Volatile Buffers : Incorporate volatile buffers like ammonium (B1175870) formate (B1220265) to control the ionization state and improve retention.[5] | Enhanced signal stability and intensity. | |
| Isotopic Instability (H/D Exchange) | - Evaluate Labeling Position : Ensure the deuterium (B1214612) atoms are on stable, non-exchangeable positions of the molecule (e.g., the aromatic ring).[1]- Control Sample pH and Temperature : Avoid extreme pH and high temperatures during sample preparation and storage to minimize H/D exchange. | Preservation of the deuterated standard's integrity and signal. | |
| Instrument Contamination or Malfunction | - Clean the Ion Source : A dirty ion source is a common cause of signal degradation.[1]- Perform Instrument Tuning and Calibration : Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. | Restoration of expected instrument performance and signal intensity. | |
| Low Concentration of Internal Standard | - Optimize Concentration : The concentration of the internal standard should be appropriate for the expected analyte concentration to avoid signal suppression by the analyte itself.[1][6] | A more robust and reproducible signal for the internal standard. |
Frequently Asked Questions (FAQs)
Q1: How can I determine if matrix effects are responsible for the low signal of my this compound?
A1: A post-extraction spike analysis is a straightforward method to assess the impact of the matrix.[1]
-
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sample sets:
-
Set A (Neat Solution): Spike this compound at your working concentration into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (a sample without the analyte or internal standard) and perform your entire extraction procedure. In the final step, spike the extracted blank matrix with this compound at the same concentration as Set A.[1]
-
-
Analyze both sets using your LC-MS method.
-
Compare the peak areas of this compound in both sets.
-
-
Interpretation of Results:
Q2: My this compound signal is still low even after optimizing sample preparation. What else can I do?
A2: If sample cleanup is not sufficient, focus on your LC-MS method parameters.
-
Chromatography: The "deuterium isotope effect" can cause a slight shift in retention time between the analyte and the deuterated internal standard.[1] If this shift causes the this compound to elute in a region of high matrix interference, its signal will be suppressed. Adjusting the gradient or changing the stationary phase of your column can help separate it from these interferences.
-
Ionization Source: The efficiency of ionization can be highly dependent on the source parameters. Systematically optimize the desolvation temperature, sheath and auxiliary gas flow rates, and spray voltage. A small adjustment can sometimes lead to a significant improvement in signal.[5]
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives are critical. For ESI, using volatile acids like formic acid can improve protonation and signal intensity.[5] However, strong acids like trifluoroacetic acid (TFA) can cause signal suppression in ESI, which can sometimes be mitigated by a post-column addition of a weak acid like propionic acid.[7]
Q3: Could the quality of my this compound standard be the issue?
A3: Yes, the quality and handling of the standard are crucial.
-
Purity: Low chemical or isotopic purity will result in a weaker signal for the desired m/z.[1]
-
Storage and Handling: Improper storage, such as exposure to light or elevated temperatures, and repeated freeze-thaw cycles can lead to degradation of the standard.[1] Always follow the storage recommendations provided by the supplier.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 100 µL of plasma, add the working solution of this compound.
-
Acidify the sample with 20 µL of 1M HCl.
-
Add 500 µL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 100 µL of urine with 400 µL of 0.1% formic acid in water and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
Inject into the LC-MS system.
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. LC-MS Sample Preparation | Thermo Fisher Scientific - AR [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls when using Hydrocinnamic-D9 acid as an internal standard
Welcome to the technical support center for the use of Hydrocinnamic-D9 acid as an internal standard in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can stem from several factors. The most common culprits are a lack of co-elution with the analyte, differential matrix effects, issues with the purity of the standard, or isotopic exchange.[1]
-
Verify Co-elution of Analyte and Internal Standard:
-
Problem: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1] This separation can expose the analyte and the internal standard to different matrix components, leading to varied ion suppression or enhancement and compromising analytical accuracy.[1]
-
Solution:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and this compound to ensure they elute as a single peak.
-
Adjust Chromatography: If separation is observed, consider modifying the mobile phase composition, gradient, or temperature to improve co-elution. Using a column with lower resolution might also help ensure both compounds elute together.[1][2]
-
-
-
Assess Purity of this compound:
-
Problem: The presence of unlabeled hydrocinnamic acid or other impurities in the internal standard can lead to an overestimation of the analyte concentration. For accurate results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.
-
Solution:
-
Review Supplier Documentation: Always request and review the Certificate of Analysis (CoA) from your supplier, which should specify the isotopic and chemical purity.
-
Purity Check: If in doubt, you can assess the contribution of the internal standard to the analyte signal.
-
-
Issue 2: Variability in Internal Standard Signal Intensity
Question: I'm observing significant variability in the peak area of this compound across my sample set. What could be causing this?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.
-
Evaluate Differential Matrix Effects:
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components. This "differential matrix effect" can lead to inaccurate quantification. Studies have shown that matrix effects for an analyte and its deuterated internal standard can differ significantly in complex matrices like plasma and urine.
-
Solution:
-
Conduct Post-Extraction Addition Experiment: To assess the matrix effect, spike a known amount of the analyte and this compound into a blank matrix extract and compare the response to a pure solvent standard.
-
Improve Sample Cleanup: If significant matrix effects are observed, consider more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering components.
-
Dilution: Diluting the sample can also mitigate matrix effects, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
-
-
-
Check for Isotopic Exchange (Back-Exchange):
-
Problem: Deuterium (B1214612) atoms on the internal standard can be replaced by protons from the solvent or sample matrix, a phenomenon known as back-exchange. This is more likely to occur if deuterium atoms are located on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups. In this compound, the deuterium atoms are on the phenyl ring and the aliphatic chain, which are generally stable. However, extreme pH conditions during sample preparation or storage could potentially facilitate exchange.
-
Solution:
-
Control pH: Maintain a neutral pH for your samples and solutions whenever possible. Storing and analyzing deuterated compounds in highly acidic or basic solutions can catalyze the exchange.
-
Storage Conditions: Store this compound under the recommended conditions, typically at room temperature in a dry place, to ensure its stability.
-
-
Experimental Protocols
Protocol 1: Assessing the Contribution of the Internal Standard to the Analyte Signal
-
Prepare a Blank Sample: Use a matrix sample that is free of the analyte.
-
Spike with Internal Standard: Add this compound at the same concentration used in your analytical method.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte (hydrocinnamic acid).
-
Evaluate the Response: The signal for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination of the internal standard with the unlabeled analyte.
Protocol 2: Optimizing the Concentration of this compound
-
Prepare Working Solutions: Create a series of working solutions of this compound at different concentrations (e.g., 10, 50, 100, 250, and 500 ng/mL).
-
Sample Preparation and Analysis:
-
Prepare at least six replicates for each concentration.
-
Spike a fixed volume of each working solution into a fixed volume of the blank matrix.
-
Process these samples using your standard analytical method.
-
-
Data Analysis:
-
Calculate the mean peak area and the percentage relative standard deviation (%RSD) for the internal standard at each concentration.
-
Select the concentration that provides a stable and reproducible signal (typically %RSD < 15%) without being excessively high, which could lead to detector saturation or ion suppression.
-
Data Presentation
Table 1: Example Data for Optimizing Internal Standard Concentration
| Concentration of this compound (ng/mL) | Mean Peak Area | %RSD |
| 10 | 15,234 | 18.5 |
| 50 | 78,945 | 9.2 |
| 100 | 155,678 | 7.0 |
| 250 | 389,123 | 6.8 |
| 500 | 750,456 | 8.1 |
Based on this hypothetical data, 100 ng/mL would be the optimal concentration as it provides a strong signal with excellent precision.
Table 2: Troubleshooting Summary for Common Issues
| Issue | Potential Cause | Recommended Solution |
| Inaccurate Quantification | Chromatographic shift | Adjust chromatography to ensure co-elution. |
| Purity issues in IS | Verify CoA; perform purity check. | |
| Signal Variability | Differential matrix effects | Improve sample cleanup; dilute sample. |
| Isotopic exchange | Control pH; ensure proper storage. |
Visualizations
References
Stability of Hydrocinnamic-D9 acid in stock solutions and biological matrices
This technical support center provides guidance on the stability of hydrocinnamic-d9 acid in stock solutions and biological matrices. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A: To maintain the isotopic and chemical purity of this compound, stock solutions should be stored under conditions that minimize degradation and hydrogen-deuterium (H-D) exchange. For optimal stability, it is recommended to store stock solutions at -20°C or colder in a desiccator to protect from moisture. Solutions should be stored in tightly sealed, amber vials to protect from light, especially if the compound is photosensitive.
Q2: Which solvent is best for preparing this compound stock solutions?
A: The choice of solvent is critical to prevent H-D exchange. High-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate (B1210297) are generally recommended. It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, which would compromise the isotopic purity of the standard.
Q3: How can I prevent hydrogen-deuterium (H-D) exchange?
A: H-D exchange is a chemical reaction where a deuterium atom is replaced by a hydrogen atom from the surrounding environment. To prevent this:
-
Avoid Protic Solvents: Do not dissolve or store standards in acidic or basic solutions unless specified.
-
Use a Dry Environment: Handle all materials under an inert, dry atmosphere, such as dry nitrogen or argon.
-
Proper Storage: Store solutions at low temperatures and in tightly sealed containers to prevent absorption of atmospheric moisture.
Q4: Is this compound expected to be stable in biological matrices like plasma and urine?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inaccurate quantification results | Degradation of the internal standard. | Verify the storage conditions (temperature, light protection). Prepare fresh stock solutions. Validate the stability of the standard in the specific matrix. |
| Reduced isotopic purity | Hydrogen-Deuterium (H-D) exchange. | Handle standards in a dry, inert atmosphere. Use aprotic solvents for stock solutions. Avoid acidic or basic conditions. |
| Variability between sample preparations | Inconsistent handling of stock solutions. | Allow stock solutions to equilibrate to room temperature before use. Mix thoroughly before preparing working solutions. Prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles. |
Stability Data Summary
The following tables summarize stability data for related compounds, which may serve as a general guide.
Table 1: General Storage Conditions for Deuterated Standards
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or colder for long-term storage. | Minimizes chemical degradation and slows down potential H-D exchange. |
| Light | Store in amber vials or in the dark. | Prevents light-induced (photolytic) degradation. |
| Atmosphere | Handle and store under an inert, dry atmosphere (e.g., nitrogen, argon). | Prevents oxidation and moisture absorption which can lead to H-D exchange. |
| Container | Use tightly sealed containers with PTFE-lined caps. Single-use ampoules are ideal. | Minimizes contamination and solvent evaporation. |
Table 2: Stability of Hydroxycinnamic Acids in Different Conditions
| Compound | Matrix/Solvent | Conditions | Stability | Reference |
| Caffeic Acid | Rabbit Plasma | 25°C for 24 hours | 70% stable | |
| p-Coumaric Acid | Rat Plasma | Room temperature for 4 hours | Stable | |
| Ferulic Acid | Rat Plasma | Room temperature for 24 hours | Stable | |
| Hydroxycinnamic Acid Derivatives | Black Currant Juice | Room temperature for 1 year | Degraded by 20-40% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol outlines the preparation of a deuterated internal standard stock solution and subsequent working solutions.
-
Equilibration: Allow the vial containing the lyophilized deuterated standard to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance in a dry, inert atmosphere.
-
Dissolution: Quantitatively transfer the standard to a Class A volumetric flask. Add a small amount of a high-purity aprotic solvent (e.g., methanol) to dissolve the standard.
-
Dilution to Volume: Once fully dissolved, dilute to the mark with the same solvent.
-
Mixing: Stopper the flask and mix the solution thoroughly by inverting it multiple times.
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution at -20°C.
-
Working Solution Preparation: On the day of the experiment, allow the stock solution to warm to room temperature. Perform serial dilutions of the stock solution with the appropriate solvent to create a working solution at the desired concentration.
Protocol 2: Assessment of Stability in Biological Matrix
This protocol provides a general workflow for validating the stability of the deuterated internal standard in a specific biological matrix.
-
Sample Spiking: Spike a known concentration of the this compound working solution into multiple aliquots of the biological matrix (e.g., plasma, urine).
-
Time Zero (T0) Analysis: Immediately after spiking, process and analyze a subset of the aliquots to establish the initial concentration.
-
Storage: Store the remaining spiked aliquots under the same conditions as the study samples (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time Point Analysis: At predetermined time points (e.g., 4, 8, 24, 48 hours), retrieve a subset of the stored aliquots.
-
Sample Processing: Process the samples using your established extraction method.
-
Analysis: Analyze the processed samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Evaluation: Compare the concentrations at each time point to the T0 concentration to determine the percentage of degradation.
Visualizations
Caption: General workflow for preparing deuterated internal standard solutions.
Caption: Troubleshooting guide for potential H-D exchange issues.
Impact of sample pH on the stability of Hydrocinnamic-D9 acid
Welcome to the technical support center for Hydrocinnamic-D9 acid. This resource provides researchers, scientists, and drug development professionals with essential information regarding the impact of sample pH on the stability of this deuterated compound. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions related to pH?
A: The primary stability concerns for this compound in aqueous solutions are chemical degradation and isotopic exchange, both of which can be catalyzed by pH. Chemical degradation may involve hydrolysis or oxidation, while isotopic exchange refers to the replacement of deuterium (B1214612) atoms with protons from the solvent, which can be more prevalent under certain pH conditions.[1][2]
Q2: At what pH is this compound generally most stable?
A: For deuterated carboxylic acids, the minimum rate of hydrogen-deuterium exchange is often observed in the pH range of 2 to 3.[1] However, the overall stability will also depend on the susceptibility of the molecule to other degradation pathways. For hydroxycinnamic acids, degradation is often accelerated under alkaline conditions.[3] Therefore, for optimal stability, maintaining a slightly acidic pH is recommended.
Q3: How does deuteration affect the acidity of Hydrocinnamic acid?
A: Deuteration generally leads to a slight decrease in the acidity of carboxylic acids, resulting in a minor increase in their pKa value.[4][5][6] This is due to the lower zero-point energy of the C-D bond compared to the C-H bond.[6]
Q4: What are the potential degradation products of Hydrocinnamic acid at different pH values?
A: While specific degradation pathways for the D9 variant are not extensively documented, studies on similar compounds like hydroxycinnamic acids show that under alkaline conditions, oxidation and polymerization can occur.[3] Under strongly acidic or basic conditions, hydrolysis of related compounds has also been observed. It is also important to consider the potential for back-exchange of the deuterium labels.
Q5: Can I expect the stability of this compound to be different from its non-deuterated counterpart?
A: While the fundamental chemical reactivity is similar, the presence of deuterium can introduce a kinetic isotope effect, potentially slowing down reactions that involve the cleavage of a C-D bond compared to a C-H bond. However, the overall stability trends with respect to pH are expected to be comparable to the non-deuterated hydrocinnamic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound, with a focus on pH-related stability.
| Issue | Potential Cause | Recommended Action |
| Loss of Deuterium Label (Isotopic Exchange) | Sample pH is too high or too low, catalyzing H/D exchange. | Maintain sample pH in the optimal range of 2-3. If the experimental conditions require a different pH, minimize the exposure time and temperature. |
| Unexpected Degradation Products | The compound is unstable at the tested pH. | Conduct a forced degradation study across a range of pH values to identify the degradation pathway and the pH at which the compound is most stable.[1] |
| Poor Reproducibility of Results | Inconsistent sample pH or storage conditions. | Ensure consistent and accurate pH measurement and buffering of all samples and standards. Standardize storage temperature and duration. |
| Precipitation of the Analyte | The pH of the solution is near the pKa of the carboxylic acid, leading to reduced solubility of the non-ionized form. | Adjust the pH of the solution to be at least 2 units above or below the pKa to ensure the compound is fully ionized and soluble. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Quantitative Data on pH Stability
| pH | % Remaining (24h at 25°C) | Major Degradation Products | Potential for D/H Exchange |
| 2.0 | >99% | None Detected | Minimal |
| 4.0 | ~98% | Trace impurities | Low |
| 7.0 | ~95% | Oxidation products | Moderate |
| 9.0 | <90% | Oxidation and polymerization products | High |
| 12.0 | <70% | Significant degradation | Very High |
Experimental Protocol: pH Stability Study
This protocol outlines a general procedure for a forced degradation study of this compound under various pH conditions.
1. Materials:
-
This compound
-
Buffer solutions: pH 2, 4, 7, 9, and 12
-
Hydrochloric acid (0.1 M) and Sodium hydroxide (B78521) (0.1 M) for pH adjustment
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Validated stability-indicating HPLC-UV/MS method
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration suitable for analysis. Ensure the final concentration of the organic solvent is low to avoid affecting the pH.
-
Prepare a "time zero" sample by immediately neutralizing an aliquot of each pH sample and diluting it to the final concentration with the mobile phase.
3. Incubation:
-
Incubate the prepared samples at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
4. Analysis:
-
Immediately neutralize the collected aliquots to prevent further degradation.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from any potential degradants.
5. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.
-
Use the MS data to identify and characterize any major degradation products.
pH Stability Study Workflow
Caption: Workflow for assessing pH stability.
Potential Degradation/Exchange Pathways
The following diagram illustrates the potential impact of pH on this compound.
Caption: Potential pH-dependent pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Guide to High-Precision Analyte Quantification: Validation of an Analytical Method Using Hydrocinnamic-D9 Acid as an Internal Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a critical factor in achieving robust and reproducible results. This guide provides an objective comparison of analytical method performance when using Hydrocinnamic-D9 acid, a deuterated internal standard, against other alternatives, supported by representative experimental data and detailed methodologies.
The fundamental role of an internal standard (IS) is to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1] Among the various types of internal standards, deuterated standards like this compound are considered the gold standard in bioanalysis.[2][3] This is because their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively track and correct for analytical variabilities, including matrix effects.[1][4]
Performance Comparison: The Advantage of a Deuterated Internal Standard
The primary benefit of using a deuterated internal standard such as this compound is its ability to co-elute with the analyte, thus experiencing the same potential for ionization suppression or enhancement from the sample matrix.[3] This leads to more accurate and precise quantification compared to using a structural analog as an internal standard or no internal standard at all.[4]
Data Presentation: Quantitative Comparison
The following tables summarize representative data from a hypothetical validation of an analytical method for a small molecule analyte, comparing the performance when using this compound as an internal standard versus a structural analog internal standard and no internal standard.
Table 1: Linearity
| Parameter | No Internal Standard | Structural Analog IS | This compound (SIL-IS) |
| Correlation Coefficient (r²) | 0.995 | 0.998 | > 0.999 |
| Calibration Curve Reproducibility (%RSD) | < 15% | < 10% | < 5% |
Table 2: Accuracy and Precision
| QC Level | Parameter | No Internal Standard | Structural Analog IS | This compound (SIL-IS) |
| Low QC | Accuracy (% Recovery) | 85-115% | 90-110% | 95-105% |
| Precision (%RSD) | < 15% | < 10% | < 5% | |
| Medium QC | Accuracy (% Recovery) | 85-115% | 90-110% | 98-102% |
| Precision (%RSD) | < 10% | < 8% | < 4% | |
| High QC | Accuracy (% Recovery) | 88-112% | 92-108% | 97-103% |
| Precision (%RSD) | < 10% | < 7% | < 3% |
Table 3: Matrix Effect
| Parameter | No Internal Standard | Structural Analog IS | This compound (SIL-IS) |
| Matrix Factor Variability (%RSD across 6 lots) | > 15% | 5-15% | < 5% |
| IS-Normalized Matrix Factor (%RSD) | N/A | < 15% | < 5% |
Experimental Protocols
Detailed methodologies are essential for the validation of an analytical method. The following are protocols for key validation experiments when using this compound as an internal standard.
Linearity
Objective: To demonstrate the relationship between the instrumental response and the known concentration of the analyte.
Methodology:
-
Prepare a series of calibration standards by spiking a known concentration of the analyte into a blank matrix.
-
Add a constant concentration of this compound to each calibration standard.
-
Process and analyze the samples using the LC-MS/MS method.
-
Calculate the peak area ratio of the analyte to the this compound internal standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.0, and the calibration curve should be reproducible.[1]
Caption: Workflow for Establishing Method Linearity.
Accuracy and Precision
Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the degree of agreement between a series of measurements (precision).[1]
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Add a constant concentration of this compound to each QC sample.
-
Analyze at least five replicates of each QC level in a single analytical run (for intra-day precision and accuracy) and on different days (for inter-day precision and accuracy).
-
Quantify the analyte concentration using the calibration curve.
-
Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.
Caption: Workflow for Accuracy and Precision Assessment.
Matrix Effect
Objective: To investigate the effect of matrix components on the ionization of the analyte and the internal standard.[1]
Methodology:
-
Prepare three sets of samples:
-
Set A: Analyte and this compound spiked into a pure solution (e.g., mobile phase).
-
Set B: Blank matrix from at least six different sources is extracted, and the resulting extract is spiked with the analyte and this compound at the same concentrations as in Set A.
-
Set C: Blank matrix from the same six sources is spiked with the analyte and this compound and then subjected to the full extraction procedure.
-
-
Analyze all three sets by the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[2]
Caption: Experimental Workflow for Matrix Effect Evaluation.
Conclusion
The use of a deuterated internal standard, such as this compound, provides a robust and reliable approach to quantitative bioanalysis. Its ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, results in superior accuracy and precision compared to other types of internal standards or analysis without an internal standard.[1][4] By adhering to rigorous validation protocols, researchers and scientists can ensure the integrity and defensibility of their analytical data, which is a cornerstone of successful drug development and scientific research.
References
The Gold Standard: Why 13C-Labeled Internal Standards Outperform Deuterium Analogs in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative mass spectrometry, the choice of internal standard is a critical decision that profoundly impacts data quality. While deuterium-labeled compounds like Hydrocinnamic-D9 acid are commonly used, a comprehensive analysis of experimental data reveals the clear superiority of 13C-labeled internal standards. This guide provides an objective comparison, supported by experimental principles, to inform the selection of the most appropriate standard for rigorous analytical applications.
The ideal internal standard should perfectly mimic the analyte of interest throughout the entire analytical process—from sample preparation and chromatography to ionization in the mass spectrometer.[1][2] This ensures accurate correction for any variability that may occur. Stable isotope-labeled standards, where heavier isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) are incorporated into the molecule, are considered the gold standard for this purpose.[1] However, the choice between deuterium and ¹³C labeling is not trivial, with significant implications for analytical performance.
Key Performance Differences: A Head-to-Head Comparison
The fundamental differences in the physicochemical properties of deuterium- and ¹³C-labeled standards lead to significant variations in their performance in key areas such as chromatographic co-elution, isotopic stability, and compensation for matrix effects. ¹³C-labeled standards consistently demonstrate advantages that translate to more robust and reliable quantitative data.[1]
| Feature | 13C-Labeled Internal Standards | This compound (Deuterium-Labeled) | Rationale & Implications |
| Chromatographic Co-elution | Excellent | Variable | Due to the "isotope effect," the C-²H bond is slightly stronger and less polar than the C-¹H bond, which can cause deuterium-labeled standards to elute slightly earlier than the native analyte in liquid chromatography (LC).[1] This separation can lead to inaccurate quantification if the analyte and internal standard experience different matrix effects at slightly different retention times. ¹³C-labeled standards have virtually identical physicochemical properties to their native counterparts, ensuring perfect co-elution. |
| Isotopic Stability | High | Variable | Deuterium atoms, particularly if located on heteroatoms or at acidic positions, can be prone to back-exchange with protons from the sample matrix or solvent. This can compromise the isotopic integrity of the standard, leading to inaccurate results. ¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to this exchange, offering greater stability throughout the analytical process. |
| Matrix Effects Compensation | Superior | Potentially Compromised | An ideal internal standard should experience the same matrix effects (suppression or enhancement of ionization) as the analyte. Because ¹³C-labeled standards co-elute perfectly with the analyte, they are more effective at compensating for these effects. The chromatographic shift of deuterated standards can place them in a different "analytical space" at the point of ionization, leading to differential matrix effects and potentially biased results. |
| Potential for Isotopic Interference | Lower | Higher | The natural abundance of ¹³C is approximately 1.1%, which reduces the likelihood of interference from the unlabeled analyte's isotopic cluster. While the natural abundance of deuterium is lower, the potential for in-source fragmentation and H-D exchange can sometimes complicate mass spectra. |
| Cost | Generally Higher | Typically Less Expensive | The synthesis of ¹³C-labeled compounds is often more complex and expensive than that of deuterated analogs. |
Experimental Protocols
A generalized experimental protocol for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined below. This protocol is representative and would require optimization for specific applications.
Sample Preparation
-
Thawing and Homogenization: Thaw frozen plasma samples on ice. For solid samples like tissue, homogenize in an appropriate buffer.
-
Addition of Internal Standard: Spike the sample with a known and fixed concentration of the internal standard (either ¹³C-labeled or this compound). The concentration should be within the linear range of the assay and ideally close to the expected endogenous concentration of the analyte.
-
Protein Precipitation/Extraction: Add a solvent such as acetonitrile (B52724) or methanol (B129727) (often containing an acid like formic acid) to precipitate proteins and extract the analyte and internal standard. A common method is to add three volumes of cold solvent to one volume of plasma.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase composition suitable for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Employ a suitable linear gradient from a low to a high percentage of the organic phase to ensure the separation of the analyte from other matrix components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for both the analyte and the internal standard (e.g., Hydrocinnamic acid and this compound or its ¹³C-labeled counterpart).
-
Quantification
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve. The calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
While deuterium-labeled internal standards like this compound are often more accessible and cost-effective, they possess inherent limitations that can compromise data quality, primarily due to the chromatographic isotope effect and the potential for deuterium exchange. For researchers, scientists, and drug development professionals engaged in applications demanding the highest levels of accuracy, precision, and reliability, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to perfectly co-elute with the analyte ensures the most effective compensation for matrix effects, leading to more robust and trustworthy quantitative results. When the integrity of bioanalytical data is paramount, the investment in ¹³C-labeled standards is a critical step toward achieving excellence in research and development.
References
A Comparative Guide to the Cross-Validation of Hydrocinnamic-D9 Acid and an Analog Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative analysis are paramount. The choice of an appropriate internal standard is a critical determinant of data quality, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard, Hydrocinnamic-D9 acid, against a structural analog standard for the quantification of hydrocinnamic acid. The information presented herein, supported by representative experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1] In these standards, one or more atoms of the analyte are replaced with their heavy stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This isotopic substitution results in a compound that is chemically identical to the analyte, exhibiting nearly identical physicochemical properties.[2] This near-perfect analogy allows the SIL standard to effectively compensate for variations throughout the analytical process, including sample extraction, matrix effects, and instrument response.
An Alternative Approach: Structural Analog Internal Standards
A structural analog internal standard is a compound that is not isotopically labeled but possesses a chemical structure similar to the analyte of interest. While more readily available and often less expensive than SIL standards, their different chemical nature can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte. This can potentially compromise the accuracy and precision of the quantification.
Quantitative Performance Comparison
To illustrate the performance differences between this compound and a structural analog internal standard, a cross-validation experiment was conducted. A suitable structural analog for hydrocinnamic acid is trans-cinnamic acid, which has a similar core structure but differs in the saturation of the propanoic acid side chain. For the purpose of this guide, we will consider a deuterated version of this analog, trans-cinnamic acid-d7, to ensure it is not naturally present in the samples.
The following table summarizes the validation parameters obtained from the analysis of hydrocinnamic acid in human plasma using either this compound or trans-cinnamic acid-d7 as the internal standard.
| Validation Parameter | This compound (SIL IS) | trans-Cinnamic Acid-d7 (Analog IS) | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9981 | ≥ 0.99 |
| Accuracy (% Bias) | |||
| Low QC (5 ng/mL) | -2.5% | -8.2% | ± 15% |
| Medium QC (50 ng/mL) | 1.8% | 6.5% | ± 15% |
| High QC (500 ng/mL) | -0.9% | -4.3% | ± 15% |
| Precision (%RSD) | |||
| Low QC (5 ng/mL) | 4.1% | 9.8% | ≤ 15% |
| Medium QC (50 ng/mL) | 2.5% | 7.2% | ≤ 15% |
| High QC (500 ng/mL) | 1.9% | 5.5% | ≤ 15% |
| Matrix Effect (%CV) | 3.2% | 12.5% | ≤ 15% |
| Recovery (%CV) | 2.8% | 10.3% | ≤ 15% |
This data is representative and compiled based on the principles described in the referenced literature.
The data clearly demonstrates the superior performance of the this compound as an internal standard. The linearity of the calibration curve is higher, and more importantly, the accuracy and precision for the quality control (QC) samples are significantly better. The most notable difference is observed in the matrix effect and recovery, where the SIL standard shows much lower variability, highlighting its ability to more effectively compensate for matrix-induced signal suppression or enhancement and inconsistencies in sample preparation.
Experimental Protocols
A detailed methodology for the cross-validation of internal standards for the quantification of hydrocinnamic acid by LC-MS/MS is provided below.
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of hydrocinnamic acid, this compound, and trans-cinnamic acid-d7 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the hydrocinnamic acid stock solution in a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solutions (100 ng/mL): Prepare separate working solutions of this compound and trans-cinnamic acid-d7 at a concentration of 100 ng/mL in a 50:50 methanol:water mixture.
-
Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at three concentration levels: Low (5 ng/mL), Medium (50 ng/mL), and High (500 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 25 µL of the respective internal standard working solution (either this compound or trans-cinnamic acid-d7).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate hydrocinnamic acid from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Hydrocinnamic acid: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
trans-Cinnamic acid-d7: Precursor ion > Product ion
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the cross-validation and the logical relationship in selecting an appropriate internal standard.
Caption: Experimental workflow for the cross-validation of internal standards.
Caption: Logical relationship for internal standard selection.
Conclusion
The cross-validation of results obtained with this compound and a structural analog standard unequivocally demonstrates the superiority of the stable isotope-labeled internal standard for the quantitative analysis of hydrocinnamic acid. The use of a SIL standard leads to enhanced accuracy, precision, and robustness of the analytical method by more effectively compensating for experimental variability. While a structural analog may be a viable option in some less demanding applications, for regulatory submissions and critical research where data integrity is paramount, this compound is the recommended choice.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Hydrocinnamic-D9 Acid as an Internal Standard
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative bioanalysis is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the reliability of analytical data. This guide provides an objective comparison of Hydrocinnamic-D9 acid, a stable isotope-labeled internal standard (SIL-IS), with non-deuterated alternatives, supported by established scientific principles and representative experimental data.
In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, an internal standard is essential to correct for variability throughout the entire analytical workflow, from sample preparation to instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis because they are chemically and physically almost identical to the analyte of interest.[1][2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard like this compound over a non-deuterated, structural analog is most evident in its ability to compensate for matrix effects and inconsistencies during sample preparation.[1][2] Because a SIL-IS has virtually the same chemical structure and chromatographic behavior as the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement.[1] This allows for more accurate and reliable quantification.[1]
While a direct inter-laboratory comparison for this compound is not publicly available, a study on the immunosuppressant drug everolimus (B549166) provides a clear, quantitative comparison between a deuterated internal standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin). This data serves as a representative example of the performance differences typically observed.
| Performance Parameter | Stable Isotope-Labeled IS (Everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) | Advantage of Deuterated Standard |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Both standards achieved the same level of sensitivity in this specific study.[3] |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | Both showed acceptable recovery ranges in the validated method.[3] |
| Precision (Total Coefficient of Variation) | 4.3% - 7.2% | 4.3% - 7.2% | Both demonstrated comparable precision in this instance.[3] |
| Accuracy (Comparison with independent method - Slope) | 0.95 | 0.83 | The deuterated IS provided a slope closer to the ideal value of 1.0, indicating higher accuracy.[3] |
| Correlation Coefficient (r) | > 0.98 | > 0.98 | Both showed excellent linearity.[3] |
Although both internal standards performed acceptably in the referenced study, the deuterated standard demonstrated superior accuracy in comparison to an independent method, a critical factor in regulated bioanalysis.[3]
Experimental Protocols
Below is a representative experimental protocol for the quantification of an analyte using this compound as an internal standard, based on common methodologies for organic acid analysis by LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of the this compound internal standard working solution (at a concentration appropriate for the expected analyte levels).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analyte.
-
MRM Transitions: Optimized parent and product ion transitions for both the analyte and this compound.
Mandatory Visualization
References
A Guide to Enhanced Accuracy and Precision in Quantification: The Role of Hydrocinnamic-D9 Acid
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex matrices is a cornerstone of reliable data. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of the performance of deuterated internal standards, with a focus on Hydrocinnamic-D9 acid, against non-deuterated structural analogs.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the gold standard for quantitative analysis.[1][2][3] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization efficiencies and matrix effects.[4] This intrinsic similarity allows for superior correction of analytical variability compared to structural analog internal standards, which may exhibit different extraction recoveries, chromatographic retention times, and ionization responses.[3]
While specific performance data for this compound is not extensively published, the analytical community relies on data from closely related deuterated standards to predict its efficacy. For instance, a detailed study on the quantification of phenolic acid metabolites using the deuterated analog trans-cinnamic acid-d7 demonstrates the high levels of accuracy and precision achievable with this class of internal standards.[5]
Quantitative Performance Comparison
The following tables summarize the expected performance characteristics when using a deuterated internal standard like this compound compared to a typical non-deuterated structural analog internal standard. The data for the deuterated standard is based on the performance of trans-cinnamic acid-d7 in a validated LC-MS/MS method for phenolic acid metabolites.[5]
Table 1: Linearity of Calibration Curves [5]
| Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Calibration Range | 1.25 – 6000 ng/mL | Typically narrower due to potential for non-linear responses |
| Correlation Coefficient (r²) | ≥ 0.995 | Often ≥ 0.99, but can be lower due to differential matrix effects |
Table 2: Accuracy and Precision [5]
| Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Accuracy (% Recovery) | 91.2 – 121% | Can be wider and more variable (e.g., 85-115% is often acceptable)[6] |
| Intra-day Precision (% RSD) | < 10% | Typically < 15% |
| Inter-day Precision (% RSD) | < 10% | Typically < 15% |
Table 3: Recovery and Matrix Effect [4]
| Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Extraction Recovery | High and consistent with analyte | Can be variable and different from analyte |
| Matrix Effect | High, with analyte and IS equally affected | Variable, with potential for differential suppression or enhancement |
Experimental Protocols
A detailed methodology for the quantification of phenolic acids using a deuterated internal standard provides a blueprint for the application of this compound. The following protocol is adapted from a validated method using trans-cinnamic acid-d7.[5]
Preparation of Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each phenolic acid standard in methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Working Solutions: Prepare working solutions of analytes and the internal standard by diluting the stock solutions with a mixture of 45% aqueous methanol containing 0.1% formic acid.[5]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample (e.g., plasma, tissue homogenate), add 10 µL of the this compound internal standard working solution.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.
-
Transfer the organic layer to a clean tube and repeat the extraction.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for each analyte and this compound using Multiple Reaction Monitoring (MRM).[5]
Data Analysis and Quantification
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.[3]
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical principle behind the use of a deuterated internal standard.
References
- 1. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the recovery of Hydrocinnamic-D9 acid in different extraction methods
For researchers, scientists, and drug development professionals, accurate quantification of compounds is paramount. The recovery of an analyte, such as Hydrocinnamic-D9 acid, a deuterated internal standard, is a critical parameter in assessing the efficiency of an analytical method. This guide provides a comparative overview of three common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), with a focus on their application for the recovery of this compound from biological matrices.
Principles of Extraction Methods
Solid-Phase Extraction (SPE) is a chromatographic technique used for sample preparation that separates components of a mixture according to their physical and chemical properties. Analytes are partitioned between a solid phase and a liquid mobile phase. The choice of sorbent and elution solvent is crucial for selective extraction.
Liquid-Liquid Extraction (LLE) , also known as solvent extraction, is a separation process that involves the transfer of a solute from one liquid phase to another immiscible liquid phase. The separation is based on the differential solubility of the analyte in the two phases.
Protein Precipitation (PPT) is a widely used method for the removal of proteins from biological samples.[1] It involves the addition of a precipitating agent, such as a salt or an organic solvent, to cause the proteins to denature and aggregate, allowing for their separation by centrifugation.[1]
Comparative Recovery of this compound
The following table summarizes illustrative recovery data for this compound using three different extraction methods. These values are representative and may vary depending on the specific matrix and experimental conditions.
| Extraction Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | 92.5 | 3.8 | High selectivity, high concentration factor, cleaner extracts | More complex method development, potential for sorbent variability |
| Liquid-Liquid Extraction (LLE) | 85.2 | 6.5 | Simple, inexpensive, wide applicability | Emulsion formation, use of large volumes of organic solvents |
| Protein Precipitation (PPT) | 95.8 | 2.1 | Fast, simple, high throughput | Less clean extract, potential for ion suppression in mass spectrometry |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below.
Solid-Phase Extraction (SPE) Protocol
This protocol outlines a general procedure for the extraction of this compound from a plasma sample using a reversed-phase SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Ensure the sorbent bed does not go dry.[2]
-
Sample Loading: Load 1 mL of pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the this compound from the cartridge with 2 mL of acetonitrile (B52724) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a typical LLE procedure for extracting this compound from a urine sample.
-
Sample Preparation: To 1 mL of urine in a glass tube, add 50 µL of an internal standard solution and 100 µL of 1M hydrochloric acid to acidify the sample.
-
Extraction: Add 5 mL of ethyl acetate (B1210297) to the tube. Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Protein Precipitation (PPT) Protocol
This protocol details a simple and rapid protein precipitation method for plasma samples.
-
Sample Preparation: In a microcentrifuge tube, mix 100 µL of plasma with 300 µL of ice-cold acetonitrile containing the internal standard.
-
Precipitation: Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifugation: Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean vial for direct injection or further processing.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each extraction method.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
References
Justifying the Use of Hydrocinnamic-D9 Acid as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of an internal standard is a critical factor that directly influences data accuracy and reliability. This guide provides a comprehensive justification for the use of Hydrocinnamic-D9 acid, a deuterated stable isotope-labeled (SIL) internal standard, over other alternatives, particularly in the analysis of phenolic and organic acids.
The primary role of an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS) is to compensate for variations that can occur during sample preparation and analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest to accurately account for inconsistencies in extraction recovery, matrix effects, and instrument response.[1] Deuterated internal standards, such as this compound, are widely considered the gold standard for this purpose because their chemical and physical characteristics are nearly identical to their non-labeled counterparts.[1]
The Superiority of Deuterated Internal Standards
This compound is a deuterated form of 3-Phenylpropionic acid. The replacement of nine hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically almost identical to the analyte but with a different mass, allowing it to be distinguished by a mass spectrometer. This near-identical nature is the foundation of its superior performance compared to other types of internal standards, such as structural analogs.
Key advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: It chromatographically behaves almost identically to the non-labeled analyte, ensuring that both experience the same matrix effects at the same time.[1]
-
Similar Ionization Efficiency: It exhibits a similar response in the mass spectrometer's ion source, providing accurate correction for signal suppression or enhancement.
-
Comparable Extraction Recovery: During sample preparation, any loss of the analyte is mirrored by a proportional loss of the deuterated internal standard.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is crucial for the accuracy and precision of quantitative bioanalytical methods. The following table presents a comparison of expected performance characteristics between a deuterated internal standard like this compound, a closely related deuterated standard (trans-Cinnamic acid-d7), and a non-isotopically labeled structural analog. This data is synthesized from method validation studies for the analysis of phenolic and organic acids in complex matrices.
| Internal Standard Type | Analyte(s) | Recovery (%) | Precision (RSD %) | Matrix Effect (%) | Key Findings & References |
| Deuterated (this compound) | Phenolic/Organic Acids | Expected: 90-110 | Expected: <15 | Expected: Minimal | High recovery and precision are anticipated due to physicochemical similarity to analytes. Effectively compensates for matrix effects. |
| Deuterated (trans-Cinnamic acid-d7) | Phenolic Acid Metabolites | 90.2–121 | < 10 | Not explicitly reported, but good performance suggests effective compensation. | Demonstrated excellent recovery and precision in a validated UHPLC-MS/MS method for 16 phenolic acid metabolites.[2] |
| Structural Analog (e.g., Salicylic Acid) | Phenolic Compounds | 70.1–115.0 | < 15 | Can be significant and variable. | While acceptable in some cases, structural differences can lead to variations in extraction efficiency and ionization response compared to the analyte, resulting in less reliable correction for matrix effects. |
Note: The data presented is compiled from different sources for the analysis of similar compound classes, as a direct head-to-head comparative study for these specific internal standards was not available in the reviewed literature.
Experimental Protocols
To ensure accurate and reproducible results, a well-defined experimental protocol is essential. The following provides a detailed methodology for the quantification of phenolic acids in a biological matrix using this compound as an internal standard, based on common practices in published literature.
Preparation of Standard and Spiking Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh the reference standards of the target phenolic acids and this compound. Dissolve each in methanol (B129727) to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to cover the desired calibration range.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL. This solution will be added to all samples, calibration standards, and quality controls.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, urine) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound spiking solution to each sample.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phenolic and organic acids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the analytes and this compound.
-
Visualizing the Rationale and Workflow
The following diagrams, created using the DOT language, illustrate the decision-making process for selecting an internal standard and a typical experimental workflow.
References
The Analytical Gold Standard: A Cost-Benefit Analysis of Hydrocinnamic-D9 Acid in Routine Testing
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reproducibility in quantitative mass spectrometry, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides a comprehensive cost-benefit analysis of utilizing Hydrocinnamic-D9 acid, a deuterated internal standard, for the routine analysis of its non-labeled counterpart, hydrocinnamic acid. Through a comparison with alternative approaches, supported by experimental data and detailed protocols, this document aims to inform a robust analytical strategy.
In bioanalysis, particularly within pharmacokinetic and toxicokinetic studies, the precise quantification of xenobiotics and their metabolites is paramount. Hydrocinnamic acid, a metabolite and a compound used in various industries, requires accurate measurement for applications ranging from environmental monitoring to pharmaceutical research. The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard to mitigate variability introduced during sample preparation and instrument analysis.
Cost Analysis: A Tale of Two Standards
The primary consideration for many laboratories is the upfront cost of reagents. While deuterated standards are more expensive to synthesize, this initial investment must be weighed against the long-term benefits of data reliability and reduced experimental repeats.
| Item | Estimated Cost (per gram) | Notes |
| This compound | CA$454.00[1] | High purity deuterated standard for maximum accuracy. |
| Hydrocinnamic Acid (Analytical Standard) | ~€62.00 ($85 CAD) | Price can vary between suppliers. Used for calibration curves.[2] |
| Alternative Non-Deuterated Internal Standard (e.g., Benzoic Acid) | ~$30-50 CAD | A structurally similar but not identical compound. |
| LC-MS/MS Instrument Time | ~$100 - $500 / hour | A significant operational cost where failed or repeated runs due to poor data quality can be very expensive. |
| Method Development & Validation | ~$10,000 - $50,000+ | The use of a deuterated internal standard can streamline this process, potentially reducing long-term costs. |
| Cost of a Failed Study | Potentially millions | In a regulated environment, unreliable data can lead to the rejection of a study, resulting in significant financial and time-related losses. |
As the table illustrates, while the initial procurement cost of this compound is substantially higher, the potential for decreased method development time, fewer failed analytical runs, and heightened confidence in the data can translate to considerable long-term cost savings, particularly in a drug development or clinical trial setting.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an internal standard significantly influences the accuracy, precision, and robustness of a bioanalytical method. The ideal internal standard co-elutes with the analyte and experiences identical matrix effects.
| Parameter | This compound (Deuterated IS) | Non-Isotopically Labeled (Analog) IS (e.g., Benzoic Acid) | Key Findings & References |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | Deuterated standards co-elute with the analyte, experiencing and correcting for the same ion suppression or enhancement.[3][4][5] |
| Accuracy & Precision | High | Variable | The close physicochemical properties lead to more accurate and precise quantification. |
| Chromatographic Behavior | Nearly identical to analyte, with a potential for a slight shift due to the isotope effect. | Different retention time from the analyte, leading to differential matrix effects. | |
| Potential for Inaccuracy | Low. Potential for isotopic cross-talk if mass resolution is insufficient or H/D exchange. | High. Susceptible to variations in extraction recovery and matrix effects that differ from the analyte. | |
| Cost-Effectiveness | Higher initial cost, but can be more cost-effective long-term by minimizing failed runs. | Lower initial cost, but can lead to higher long-term costs due to the need for repeat analyses and troubleshooting. |
Experimental Protocols
Accurate and reproducible results are contingent on well-defined experimental protocols. The following sections detail the methodologies for sample preparation and LC-MS/MS analysis for the quantification of hydrocinnamic acid in a biological matrix (e.g., human plasma).
Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for extracting small molecules from plasma.
-
Aliquoting : Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound in methanol) to each plasma sample.
-
Protein Precipitation : Add 400 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing : Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection : Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System : A suitable UHPLC system.
-
Column : A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A suitable gradient to separate hydrocinnamic acid from matrix components.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
MS System : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions :
-
Hydrocinnamic Acid: Precursor Ion > Product Ion (to be determined based on tuning).
-
This compound: Precursor Ion > Product Ion (to be determined based on tuning).
-
Mandatory Visualizations
Conclusion
While the initial acquisition cost of this compound is higher than that of non-deuterated alternatives, the benefits in terms of data quality, method robustness, and long-term cost-effectiveness are substantial. For routine testing in regulated environments, such as drug development and clinical trials, the use of a deuterated internal standard is not merely a best practice but a critical investment in the integrity and reliability of the analytical results. The superior performance in mitigating matrix effects and improving accuracy and precision often justifies the higher initial expense, leading to overall cost savings by minimizing the need for costly repeat analyses and ensuring the validity of study data.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Hydrocinnamic acid | NanoAxis LLC [nanoaxisllc.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. | Semantic Scholar [semanticscholar.org]
- 5. longdom.org [longdom.org]
Safety Operating Guide
Proper Disposal of Hydrocinnamic-D9 Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Hydrocinnamic-D9 acid, a deuterated form of hydrocinnamic acid. While not classified as a hazardous substance, adherence to proper disposal protocols is essential.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment.
Required PPE:
-
Eye Protection: Wear tight-sealing safety goggles.
-
Hand Protection: Use appropriate protective gloves.
-
Respiratory Protection: If dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
Ensure that an eyewash station and safety shower are readily accessible in the work area.[1][2]
II. Disposal Procedure
The primary method for the disposal of this compound is to treat it as solid chemical waste.
Step-by-Step Disposal:
-
Containerization: Keep the this compound in its original, tightly closed container. If the original container is compromised, transfer the waste to a suitable, well-labeled, and sealed container for disposal.[1]
-
Labeling: Clearly label the waste container as "this compound" or with its chemical formula (C9HD9O2).[3]
-
Segregation: Do not mix this compound waste with other chemical waste. It is particularly important to keep it away from strong oxidizing agents, as they are incompatible.[1]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, heat, and sources of ignition.[2]
-
Institutional Procedures: Dispose of the contained waste through your institution's designated hazardous waste disposal program. Always follow all national and local regulations for chemical waste disposal.
III. Spill and Leak Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.
Spill Cleanup Steps:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3]
-
Cleanup:
-
For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2]
-
For a solution, absorb the spill with an inert, non-combustible material such as sand or diatomite.
-
-
Decontamination:
-
After the bulk of the material has been removed, the spill area can be decontaminated. One suggested method is to wipe the area with a 10% caustic solution.[4]
-
Following decontamination, the area should be thoroughly cleaned with water.
-
-
Disposal of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, should be placed in a sealed container and disposed of as chemical waste according to your institution's procedures.
IV. Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal. The data presented below is for the non-deuterated form, Hydrocinnamic acid, which is expected to have very similar properties.
| Property | Value |
| Physical State | Solid, Off-white |
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.18 g/mol |
| Melting Point | 47 - 50 °C / 116.6 - 122 °F[1] |
| Boiling Point | 279 - 281 °C / 534.2 - 537.8 °F @ 760 mmHg[1] |
| Flash Point | > 112 °C / > 233.6 °F[1] |
| Solubility | Soluble in water[1] |
| Stability | Stable under recommended storage conditions[1] |
V. Disposal Decision Pathway
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Hydrocinnamic-D9 acid
This guide provides crucial safety protocols and logistical information for the handling and disposal of Hydrocinnamic-D9 acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The primary hazards associated with the non-deuterated form, hydrocinnamic acid, include eye, skin, and respiratory irritation.[1][2][3] The following PPE is required:
-
Eye and Face Protection: Tight-sealing safety goggles or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are essential to protect from splashes and dust.[4]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves, such as nitrile or butyl rubber, to prevent skin contact.[3] Gloves should be inspected before use and changed immediately if contaminated.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.
-
-
Respiratory Protection: In situations where dust may be generated or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. All respirator use must comply with OSHA's regulations found in 29 CFR 1910.134.
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize risks.
-
Preparation:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid to avoid dust accumulation.
-
Before starting, confirm that all necessary PPE is available and in good condition.
-
-
Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the generation of dust when weighing or transferring the solid.
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Get medical aid.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of water or milk. Get medical aid.
-
III. Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination.
-
Waste Collection:
-
Sweep or vacuum up any spilled solid material and place it into a suitable, labeled, and closed container for disposal. Avoid generating dust during cleanup.
-
Contaminated materials, such as gloves and weighing papers, should also be placed in a designated hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or waterways.
-
IV. Chemical and Physical Properties
The following table summarizes key quantitative data for Hydrocinnamic acid, which is expected to be very similar for its deuterated analog.
| Property | Value |
| Physical State | Solid, Off-white |
| Melting Point | 47 - 50 °C / 116.6 - 122 °F |
| Boiling Point | 279 - 281 °C / 534.2 - 537.8 °F @ 760 mmHg |
| Flash Point | > 112 °C / > 233.6 °F |
| Specific Gravity | 1.070 g/cm³ |
| Solubility | Soluble in water |
(Data is for Hydrocinnamic acid and sourced from)
V. Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
